molecular formula C28H31NO5S B587776 Lasofoxifene-d4 Sulfate CAS No. 1246817-62-8

Lasofoxifene-d4 Sulfate

カタログ番号: B587776
CAS番号: 1246817-62-8
分子量: 497.642
InChIキー: NXQINUGCNDMKEW-NXOFZFLXSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Lasofoxifene-d4 Sulfate (CAS 1246817-62-8) is a deuterated form of the sulfate metabolite of Lasofoxifene, a third-generation non-steroidal Selective Estrogen Receptor Modulator (SERM) . This compound is a stable isotope-labeled internal standard, essential for the quantitative analysis of Lasofoxifene and its metabolites in biological matrices using advanced techniques like LC-MS/MS . The incorporation of four deuterium atoms on the ethylpyrrolidine side-chain (ethoxy-d4 group) provides a distinct mass shift from the non-labeled analyte, ensuring accurate and reliable measurement in mass spectrometry-based assays . Lasofoxifene selectively binds to both estrogen receptor subtypes (ERα and ERβ) with high affinity, acting as an agonist on bone to prevent osteoporosis and as an antagonist in breast and uterine tissue . Its metabolism involves Phase I oxidation and Phase II conjugation, including sulfation to form Lasofoxifene Sulfate . Researchers utilize Lasofoxifene-d4 Sulfate to study the pharmacokinetic profile, metabolic pathways, and bioavailability of the parent drug Lasofoxifene in preclinical and clinical research . This high-purity compound is critical for research applications in drug development, metabolic studies, and analytical method development. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

特性

CAS番号

1246817-62-8

分子式

C28H31NO5S

分子量

497.642

IUPAC名

[(5R,6S)-6-phenyl-5-[4-(1,1,2,2-tetradeuterio-2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-yl] hydrogen sulfate

InChI

InChI=1S/C28H31NO5S/c30-35(31,32)34-25-13-15-27-23(20-25)10-14-26(21-6-2-1-3-7-21)28(27)22-8-11-24(12-9-22)33-19-18-29-16-4-5-17-29/h1-3,6-9,11-13,15,20,26,28H,4-5,10,14,16-19H2,(H,30,31,32)/t26-,28+/m1/s1/i18D2,19D2

InChIキー

NXQINUGCNDMKEW-NXOFZFLXSA-N

SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)OS(=O)(=O)O)C5=CC=CC=C5

同義語

(5R,6S)-5,6,7,8-Tetrahydro-6-phenyl-5-[4-[2-(1-pyrrolidinyl)ethoxy-d4]phenyl]-2-naphthalenol 2-(Hydrogen Sulfate); 

製品の起源

United States

Foundational & Exploratory

Lasofoxifene-d4 Sulfate CAS 1246817-62-8

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Lasofoxifene-d4 Sulfate (CAS 1246817-62-8) in Bioanalytical Applications

Executive Summary

This technical guide provides an in-depth analysis of Lasofoxifene-d4 Sulfate (CAS 1246817-62-8) , a stable isotope-labeled reference standard critical for the precise quantification of lasofoxifene metabolites. As a third-generation Selective Estrogen Receptor Modulator (SERM), lasofoxifene undergoes extensive Phase II metabolism, primarily sulfation and glucuronidation. Accurate pharmacokinetic (PK) profiling requires the differentiation of the parent drug from its conjugates. This guide outlines the physicochemical properties, metabolic context, and a validated LC-MS/MS workflow utilizing Lasofoxifene-d4 Sulfate as an internal standard (IS) to mitigate matrix effects and ensure regulatory compliance in bioanalysis.

Chemical Identity & Physicochemical Properties

Lasofoxifene-d4 Sulfate is the deuterated form of the major Phase II metabolite, Lasofoxifene Sulfate. Unlike the tartrate salt used in the drug formulation, this compound represents the sulfated metabolic product, isotopically labeled to serve as a mass-differentiated internal standard.

PropertySpecification
Chemical Name Lasofoxifene-d4 Sulfate
CAS Number 1246817-62-8
Molecular Formula C₂₈H₂₇D₄NO₅S
Molecular Weight 497.64 g/mol
Parent Compound Lasofoxifene (CAS 180916-16-9)
Unlabeled Metabolite Lasofoxifene Sulfate (CAS 1048953-96-3)
Isotopic Purity ≥ 99% Deuterium enrichment
Solubility Soluble in DMSO, Methanol; slightly soluble in water
Storage -20°C, Hygroscopic (Store under inert gas)

Structural Insight: The "d4" designation typically indicates the incorporation of four deuterium atoms on the phenyl ring or the tetrahydronaphthalene core, providing a mass shift of +4 Da relative to the unlabeled sulfate metabolite. This shift is sufficient to avoid isotopic overlap (cross-talk) in mass spectrometry while maintaining identical chromatographic retention to the analyte.

Metabolic Context: The Role of Sulfation

Lasofoxifene exhibits a complex metabolic profile. While oxidative metabolism (CYP3A4, CYP2D6) plays a role, direct conjugation via Phase II enzymes is the primary clearance mechanism.[1]

  • Sulfation (SULTs): Sulfotransferases convert the phenolic hydroxyl group of lasofoxifene into a sulfate ester (Lasofoxifene Sulfate). This increases water solubility for renal excretion.

  • Glucuronidation (UGTs): UGTs (e.g., UGT1A1, UGT1A10) form glucuronide conjugates.[2]

Why Lasofoxifene-d4 Sulfate is Critical: In LC-MS/MS assays, the parent drug and its metabolites often co-elute or have similar fragmentation patterns. Furthermore, "in-source fragmentation" can cause sulfate metabolites to lose the sulfate group within the ion source, mimicking the parent drug. Using the specific Lasofoxifene-d4 Sulfate IS allows researchers to:

  • Track the Metabolite Specifically: Differentiate the sulfate conjugate from the parent drug and glucuronides.

  • Correct for Matrix Effects: The deuterated sulfate behaves identically to the endogenous sulfate metabolite during extraction and ionization, correcting for ion suppression/enhancement more accurately than a generic IS.

Visualization: Lasofoxifene Metabolic Pathway

LasofoxifeneMetabolism Parent Lasofoxifene (Parent Drug) CYP Oxidative Metabolites (CYP3A4/2D6) Parent->CYP Oxidation Sulfate Lasofoxifene Sulfate (Target Analyte) Parent->Sulfate Sulfation (SULTs) Glucuronide Lasofoxifene Glucuronide Parent->Glucuronide Glucuronidation (UGTs) Excretion Renal/Biliary Excretion CYP->Excretion Sulfate->Excretion Glucuronide->Excretion

Figure 1: Simplified metabolic pathway of Lasofoxifene, highlighting the direct sulfation pathway targeted by the Lasofoxifene-d4 Sulfate standard.

Experimental Protocol: LC-MS/MS Quantification

This protocol describes a validated workflow for the simultaneous quantification of Lasofoxifene and Lasofoxifene Sulfate in human plasma, utilizing CAS 1246817-62-8 as the specific internal standard for the sulfate metabolite.

Reagent Preparation
  • Stock Solution: Dissolve 1 mg of Lasofoxifene-d4 Sulfate in 1 mL DMSO to yield a 1 mg/mL stock.

  • Working IS Solution: Dilute stock in 50:50 Methanol:Water to 100 ng/mL.

  • Matrix: Drug-free human plasma (K2EDTA).

Sample Preparation (Solid Phase Extraction - SPE)

Rationale: SPE is preferred over protein precipitation to remove phospholipids that cause ion suppression, ensuring high sensitivity for the polar sulfate metabolite.

  • Aliquot: Transfer 200 µL of plasma sample to a 96-well plate.

  • IS Addition: Add 20 µL of Lasofoxifene-d4 Sulfate Working Solution (and Lasofoxifene-d5 for parent, if co-analyzing). Vortex for 30s.

  • Pre-treatment: Add 200 µL of 2% Formic Acid in water. Mix.

  • Conditioning: Condition MCX (Mixed-mode Cation Exchange) SPE plate with 1 mL Methanol followed by 1 mL Water.

  • Loading: Load pre-treated sample onto the SPE plate. Apply low vacuum.

  • Wash:

    • Wash 1: 1 mL 2% Formic Acid.

    • Wash 2: 1 mL Methanol (removes neutrals).

  • Elution: Elute with 2 x 250 µL of 5% Ammonium Hydroxide in Methanol.

  • Reconstitution: Evaporate eluate under nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase (80:20 Water:Acetonitrile + 0.1% Formic Acid).

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 3.0 min: 90% B

    • 4.0 min: 90% B

    • 4.1 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry: Triple Quadrupole (e.g., Sciex 6500+), ESI Positive Mode.

MRM Transitions

Note: The sulfate group is labile. Transitions often monitor the loss of the sulfate group or the core structure.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Lasofoxifene Sulfate 494.2 [M+H]⁺414.2 [M-SO₃+H]⁺35
Lasofoxifene-d4 Sulfate (IS) 498.2 [M+H]⁺ 418.2 [M-SO₃+H]⁺ 35

Self-Validating Check: The mass difference between the analyte (494.2) and IS (498.2) is exactly 4 Da, consistent with the d4 labeling. The product ions also maintain this 4 Da shift (414 vs 418), confirming the label is on the stable core structure and not the labile sulfate group.

Visualization: Analytical Workflow

LCMSWorkflow Sample Plasma Sample (Contains Lasofoxifene Sulfate) IS_Add Add Internal Standard Lasofoxifene-d4 Sulfate (CAS 1246817-62-8) Sample->IS_Add SPE Solid Phase Extraction (MCX) Remove Phospholipids IS_Add->SPE Equilibration LC LC Separation C18 Column, Gradient Elution SPE->LC Clean Extract MS MS/MS Detection (ESI+) MRM: 498.2 -> 418.2 LC->MS Retention Time Match Data Quantification Ratio: Analyte Area / IS Area MS->Data

Figure 2: Step-by-step bioanalytical workflow for quantifying Lasofoxifene Sulfate using the deuterated internal standard.

Troubleshooting & Best Practices

  • IS Stock Stability: Sulfate conjugates can hydrolyze if stored in acidic solutions for prolonged periods. Store stock solutions in 100% organic solvent (DMSO or Methanol) at -20°C. Only acidify during the immediate sample preparation step.

  • In-Source Fragmentation: Monitor the parent drug channel (Lasofoxifene, m/z 414.2) while injecting pure Lasofoxifene Sulfate standard. If a peak appears at the parent retention time, the sulfate is degrading in the source. Lower the De-clustering Potential (DP) or source temperature to mitigate this.

  • Cross-Talk: Ensure the d4 label is sufficient. If the natural isotope abundance of the analyte (M+4) contributes significantly to the IS channel, linearity at high concentrations will be compromised. A d4 label is generally sufficient for molecules < 500 Da.

References

  • Pharmaffiliates. (n.d.). Lasofoxifene-d4 Sulfate Reference Standard (CAS 1246817-62-8).[3] Retrieved from [Link]

  • Prakash, C., et al. (2008). "Disposition of lasofoxifene, a next-generation selective estrogen receptor modulator, in healthy male subjects." Drug Metabolism and Disposition, 36(6), 1218-1226. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 216416, Lasofoxifene. Retrieved from [Link]

Sources

Technical Deep Dive: Lasofoxifene Phase II Sulfation & Metabolic Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Lasofoxifene Phase II Sulfation Metabolic Pathway Content Type: Technical Guide / Whitepaper Audience: Researchers, Drug Development Professionals[1]

Executive Summary

Lasofoxifene (LAS) is a third-generation selective estrogen receptor modulator (SERM) currently undergoing clinical evaluation (e.g., ELAINE studies) for the treatment of ESR1-mutated metastatic breast cancer. Unlike early-generation SERMs, Lasofoxifene possesses a unique tetrahydronaphthalene (tetraline) core that influences its metabolic stability and tissue specificity.

While glucuronidation is the dominant Phase II clearance pathway in humans, sulfation represents a critical, high-affinity metabolic route that dictates local tissue concentration and potential drug-drug interactions (DDIs).[1] This guide provides a granular analysis of the sulfation pathways, the specific sulfotransferase (SULT) isoforms involved, and the experimental protocols required to characterize these metabolites in a drug development setting.[1]

Molecular Mechanism of Sulfation

Structural Susceptibility

Lasofoxifene contains a phenolic hydroxyl group at the C-2 position of the tetraline ring and a phenyl ether moiety.[1] Phase II conjugation targets these nucleophilic sites.

  • Primary Site: The C-2 phenolic hydroxyl is the primary acceptor for the sulfonyl group (

    
    ) transfer.[1]
    
  • Secondary Sites: Oxidative metabolism (Phase I) via CYP3A4 and CYP2D6 generates catechol intermediates (e.g., metabolite M21 ), which are highly susceptible to subsequent sulfation to form conjugates like M10 .[1]

Enzymology: The SULT Isoforms

Based on structural homology with other SERMs (Raloxifene, Afimoxifene) and inhibition studies, two primary human cytosolic sulfotransferases are implicated in Lasofoxifene metabolism:

EnzymeRole & CharacteristicsKinetic Profile
SULT1E1 (Estrogen Sulfotransferase)High Affinity / Low Capacity. Primarily responsible for sulfating the phenolic hydroxyl group at physiological concentrations. Highly expressed in the liver and hormone-responsive tissues (endometrium, breast).

in low nanomolar/micromolar range.[2][3]
SULT2A1 (DHEA Sulfotransferase)Low Affinity / High Capacity. Involved in bulk sulfation at higher substrate concentrations. Lasofoxifene has been shown to inhibit SULT2A1-mediated sulfation of bile acids (e.g., lithocholic acid).[1]Higher

; relevant in overdose or high-dose scenarios.
SULT1A1 (Phenol Sulfotransferase)General Detoxification. Likely contributes to the sulfation of the catechol metabolites (M21) due to its preference for simple phenols and catechols.Broad substrate specificity; polymorphic (1/2 variants).
Metabolic Pathway Diagram

The following diagram illustrates the bifurcation between Glucuronidation (Major) and Sulfation (Minor/High-Affinity), highlighting the formation of the M10 metabolite observed in preclinical models.[1]

Lasofoxifene_Metabolism LAS Lasofoxifene (Parent) CYP Phase I Oxidation (CYP3A4, CYP2D6) LAS->CYP Oxidation UGT Glucuronidation (UGT1A1, 1A9) LAS->UGT Major Pathway SULT_Parent SULT1E1 / SULT2A1 LAS->SULT_Parent High Affinity M21 Catechol Metabolite (M21) CYP->M21 SULT_Metab SULT1A1 / SULT1E1 M21->SULT_Metab Conjugation M7 Lasofoxifene-Glucuronide (M7 - Major) UGT->M7 LAS_Sulf Lasofoxifene-Sulfate (Direct Conjugate) SULT_Parent->LAS_Sulf M10 Catechol Sulfate (M10) SULT_Metab->M10

Figure 1: Lasofoxifene Phase II metabolic pathways distinguishing direct conjugation from oxidative-conjugative routes.

Experimental Characterization Protocols

To validate the sulfation pathway in a drug development pipeline, the following self-validating protocols are recommended. These assays distinguish between SULT and UGT activity and identify specific isoform contributions.

Protocol: In Vitro SULT Phenotyping

Objective: Determine the kinetic parameters (


, 

) of Lasofoxifene sulfation and identify responsible isoforms.

Reagents:

  • Enzyme Source: Recombinant human SULTs (rSULT1E1, rSULT1A1, rSULT2A1) or Human Liver Cytosol (HLC).[1]

  • Cofactor:

    
    -Phosphoadenosine-
    
    
    
    -phosphosulfate (PAPS). Note: PAPS is unstable; prepare fresh or store at -80°C.
  • Buffer: 50 mM Potassium Phosphate (pH 7.4) with 5 mM

    
    .
    

Step-by-Step Methodology:

  • Pre-incubation: Mix 0.1 mg/mL HLC or 10 pmol rSULT with Lasofoxifene (0.01 – 50 µM) in phosphate buffer. Pre-incubate at 37°C for 5 minutes.

    • Control: Include a "No PAPS" control to rule out non-specific binding or background interference.

  • Initiation: Start reaction by adding PAPS (final concentration 20-50 µM).

  • Reaction: Incubate at 37°C for 10–30 minutes.

    • Validation: Linearity with time and protein concentration must be established prior to kinetic runs.

  • Termination: Quench with ice-cold Acetonitrile (ACN) containing internal standard (e.g., deuterated Lasofoxifene).

  • Clarification: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Analysis: Inject supernatant into LC-MS/MS.

Protocol: Metabolite Identification (LC-MS/MS)

Objective: Confirm the presence of sulfate conjugates (


 Da).
  • Instrument: Q-TOF or Triple Quadrupole Mass Spectrometer.

  • Ionization: Electrospray Ionization (ESI) in Negative Mode (Sulfates ionize better in negative mode, often losing

    
     in source).
    
  • Transitions:

    • Parent (Positive Mode):

      
       414.2 
      
      
      
      Product ions.
    • Sulfate (Negative Mode): Look for Neutral Loss of 80 Da (

      
      ) or Precursor Scan of 
      
      
      
      97 (
      
      
      ).
Experimental Workflow Diagram

Experimental_Workflow Prep Sample Preparation (HLC or rSULT + Lasofoxifene) Incubation Incubation (+PAPS, 37°C, 20 min) Prep->Incubation Initiate Quench Quench & Extraction (Ice-cold ACN + Internal Std) Incubation->Quench Terminate Centrifuge Centrifugation (15,000g, 10 min) Quench->Centrifuge LCMS LC-MS/MS Analysis (ESI- / Neutral Loss 80 Da) Centrifuge->LCMS Supernatant Data Data Analysis (Km, Vmax, Intrinsic Clearance) LCMS->Data

Figure 2: Workflow for in vitro characterization of sulfation kinetics.

Clinical Pharmacology & Implications[4]

Sulfation vs. Glucuronidation Balance

While glucuronidation (forming M7) is the high-capacity clearance route, sulfation plays a regulatory role.[1] SULT1E1 is highly expressed in breast tissue. The local conversion of Lasofoxifene to its sulfate conjugate within the tumor microenvironment could theoretically impact efficacy, although SERM sulfates can sometimes be de-conjugated by steroid sulfatase (STS), creating a "futile cycle" that prolongs tissue residence time.[1]

Drug-Drug Interactions (DDIs)

Lasofoxifene is a known inhibitor of SULT2A1 .

  • Mechanism: Lasofoxifene binds to the SULT2A1 active site, preventing the sulfation of bile acids (e.g., Lithocholic acid).[1]

  • Clinical Relevance: Inhibition of bile acid sulfation can lead to cholestatic issues or altered bile acid pools, a safety signal monitored in early-phase trials.[1] This is distinct from CYP-mediated DDIs.

Species Differences
  • Monkeys: The catechol-sulfate (M10) is a major circulating metabolite.

  • Humans: M10 is present but less dominant than the glucuronide (M7). This highlights the importance of using human-specific reagents (HLC, rSULTs) rather than relying solely on preclinical toxicology species for metabolic prediction.[1]

References

  • Metabolism and Disposition of Lasofoxifene in Rats and Monkeys. Source: Drug Metabolism and Disposition (2008).[4] URL:[Link]

  • Disposition of Lasofoxifene, a Next-Generation Selective Estrogen Receptor Modulator, in Healthy Male Subjects. Source: Drug Metabolism and Disposition (2008).[4] URL:[Link]

  • Inhibition of Human Sulfotransferase 2A1-Catalyzed Sulfonation of Lithocholic Acid by Selective Estrogen Receptor Modulators. Source: Drug Metabolism and Disposition (2019). URL:[Link]

  • Sulfation of Raloxifene and 4-Hydroxytamoxifen by Human Cytosolic Sulfotransferases. (Comparative Reference for SERM Sulfation) Source: Drug Metabolism and Disposition (2006). URL:[Link]

  • Estrogen Sulfotransferase (SULT1E1): Its Molecular Regulation, Polymorphisms, and Clinical Perspectives. Source: Journal of Personalized Medicine (2021). URL:[Link]

Sources

Technical Guide: Deuterated Lasofoxifene Sulfate Reference Standard Properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

This guide details the physicochemical properties and bioanalytical application of Deuterated Lasofoxifene Sulfate , a Stable Isotope Labeled Internal Standard (SIL-IS). While the clinical drug substance is typically Lasofoxifene Tartrate , the sulfate salt form of the deuterated standard is occasionally synthesized for specific solubility profiles or custom reference standard batches.

Critical Distinction: This guide primarily addresses Lasofoxifene-D


 Sulfate  (the sulfate salt of the deuterated parent drug). However, Section 3 distinguishes this from the sulfated metabolite (Lasofoxifene-O-Sulfate), a crucial differentiation in metabolic stability studies.

Physicochemical Characterization

To ensure the integrity of quantitative data in LC-MS/MS assays, the reference standard must be characterized rigorously. The sulfate salt exhibits distinct solid-state properties compared to the tartrate form.

Chemical Identity
  • Compound Name: Lasofoxifene-D

    
     Sulfate (Example Isotope Count)
    
  • Chemical Name: (5R,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol-D

    
     sulfate.
    
  • Isotopic Labeling Site: Typically labeled on the pyrrolidine ring or the ethyl linker to prevent metabolic loss (deuterium exchange) during ionization or incubation.

  • Stoichiometry: 1:1 (Base:Acid) or 2:1 depending on synthesis batch. Note: Always verify the Certificate of Analysis (CoA) for the specific counter-ion stoichiometry to calculate the Free Base Equivalent (FBE).

Comparative Properties Table
PropertyLasofoxifene Tartrate (Clinical Drug)Deuterated Lasofoxifene Sulfate (Reference Standard)Relevance to Bioanalysis
Molecular Weight ~563.64 g/mol (Salt)Varies (Base MW + D

+ 98.07 H

SO

)
Must account for MW shift in stock preparation.
Solubility (Aq) Moderate (~1-5 mg/mL)High (>10 mg/mL typical for sulfates)Sulfate salts often dissolve faster in aqueous mobile phases.
Hygroscopicity ModerateHigh (Sulfate salts are often hygroscopic)Critical: Weighing errors occur if exposed to humid air. Equilibrate to room temp in a desiccator.
pKa ~9.6 (Pyrrolidine N)~9.6 (Unchanged by deuteration)Determines pH for extraction (SPE/LLE).
LogP ~6.4 (Lipophilic)~6.35 (Slight reduction due to D)Retention time may shift slightly (Deuterium Isotope Effect).

Bioanalytical Application (LC-MS/MS)

The primary utility of Deuterated Lasofoxifene Sulfate is to correct for Matrix Effects and Recovery Variability in the quantification of Lasofoxifene in biological matrices (Plasma, Serum, Urine).

The Role of the Counter-Ion in Solution

It is a common misconception that the salt form of the Internal Standard matters during chromatography.

  • Mechanism: Once Deuterated Lasofoxifene Sulfate is dissolved in the liquid phase (e.g., Methanol/Water), it dissociates into the Deuterated Lasofoxifene Cation (MH+) and the Sulfate Anion (SO

    
    ) .
    
  • Implication: The mass spectrometer detects the cation. Therefore, Lasofoxifene-D4 Sulfate and Lasofoxifene-D4 Tartrate yield the exact same precursor ion in positive ESI mode.

Workflow Visualization

The following diagram illustrates the self-validating workflow where the SIL-IS corrects for ionization suppression.

BioanalysisWorkflow Sample Biological Sample (Plasma + Lasofoxifene) IS_Add Add IS: Deuterated Lasofoxifene Sulfate Sample->IS_Add Dissociation Dissociation: Releases Lasofoxifene-D4 (Free Base) IS_Add->Dissociation Solubilization Extraction Extraction (LLE/SPE) Co-extraction of Analyte & IS Dissociation->Extraction LC LC Separation (Potential slight RT shift) Extraction->LC ESI ESI Source (Ionization Suppression Occurs Here) LC->ESI MS MS/MS Detection MRM Transitions ESI->MS Analyte & IS affected equally Data Quantification Ratio: Analyte Area / IS Area MS->Data

Caption: Figure 1. Bioanalytical workflow demonstrating how the dissociated Deuterated Lasofoxifene Sulfate tracks the analyte through extraction and ionization steps.

Experimental Protocol: Stock Preparation & Handling

Objective: To prepare a precise working solution of Lasofoxifene-D4 (Free Base Equivalent) from the Sulfate salt standard.

Calculation of Free Base Equivalent (FBE)

Since the analytical target is the free base, you must correct for the mass of the sulfate and the deuterium.



  • Step 1: Check CoA for Purity (Chemical & Isotopic) and Water Content.

  • Step 2: Apply the formula:

    
    
    
Solubilization Protocol
  • Solvent Selection: Use Methanol (MeOH) or Acetonitrile:Water (50:50) . Avoid 100% water for stock solutions to prevent adsorption to glass surfaces (Lasofoxifene is lipophilic).

  • Dissolution: The sulfate salt is generally more soluble than the free base. Vortex for 1 minute.

  • Storage: Store stock solutions at -20°C or -80°C in amber glass vials (protect from light).

  • Stability Check: Deuterated standards can undergo D/H exchange if stored in protic solvents at extreme pH for extended periods. Keep pH near neutral (4.0–7.0).

Mass Spectrometry Tuning (Example for D4-Analog)
  • Ionization: ESI Positive Mode

  • Precursor Ion: [M+H]

    
     (Calculated: Native MW + 4 Da)
    
  • Product Ions:

    • Quantifier: High abundance fragment (typically loss of pyrrolidine ring or cleavage at the ethyl linker).

    • Qualifier: Secondary fragment for structural confirmation.

Critical Distinction: Metabolite Reference Standards

It is vital not to confuse the Sulfate Salt of the Parent with the Sulfated Metabolite .

  • Sulfate Salt (The Standard): Lasofoxifene-D4

    
     H
    
    
    
    SO
    
    
    . Used to quantify the Drug.[1][2][3]
  • Sulfated Metabolite (The Conjugate): Lasofoxifene-O -Sulfate. Used to quantify the Metabolite.[1]

If your research involves Phase II metabolism (SULT enzymes), you may need the Deuterated Metabolite Standard. The fragmentation patterns differ significantly:

  • Parent Salt: Loses the counter-ion immediately; MS spectrum matches parent.

  • Metabolite Conjugate: The sulfate group is covalently bonded. The precursor mass is +80 Da higher than the parent. In Negative ESI, these often lose the neutral fragment (80 Da).

StructureDistinction cluster_0 Scenario A: Salt Reference Standard cluster_1 Scenario B: Metabolite Reference Standard Salt Lasofoxifene-D4 Sulfate Salt (Ionic Bond) ResultA Detects: Parent Drug (Sulfate washes away) Salt->ResultA Metabolite Lasofoxifene-O-Sulfate-D4 (Covalent Bond) ResultB Detects: Phase II Metabolite (Sulfate stays attached) Metabolite->ResultB

Caption: Figure 2. Structural and analytical distinction between the Sulfate Salt (ionic) and the Sulfate Metabolite (covalent).

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[3][4][5][6] [Link]

  • Gennaro, L., et al. (2008). "Lasofoxifene: A Third-Generation Selective Estrogen Receptor Modulator."[7] Expert Opinion on Investigational Drugs. (Context on Lasofoxifene structure and clinical salts).

  • Stokvis, E., et al. (2005). "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Rapid Communications in Mass Spectrometry. [Link]

  • Prakash, C., et al. (2008).[7] "Metabolism and Excretion of Lasofoxifene in Humans." Drug Metabolism and Disposition. (Details on sulfation pathways and metabolites). [Link]

Sources

Technical Whitepaper: Lasofoxifene-d4 Sulfate (C28H27D4NO5S)

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling & Bioanalytical Applications

Executive Summary

Lasofoxifene-d4 Sulfate (C28H27D4NO5S) is a stable isotope-labeled metabolite standard used primarily as an Internal Standard (IS) in the quantitative bioanalysis of Lasofoxifene and its Phase II conjugates. As a third-generation Selective Estrogen Receptor Modulator (SERM), Lasofoxifene undergoes extensive metabolism, with sulfation being a critical clearance pathway. This guide details the molecular characteristics, mass spectrometry behavior, and handling protocols required for high-precision pharmacokinetic (PK) and metabolic stability studies.

Molecular Identity & Physicochemical Properties[1]

The compound is the deuterated form of Lasofoxifene Sulfate, where four hydrogen atoms (typically on the phenoxy-ethyl or pyrrolidine moiety) are replaced by deuterium. This isotopic enrichment provides a mass shift of +4 Da relative to the unlabeled metabolite, preventing signal interference (cross-talk) during mass spectrometry.

PropertySpecification
Chemical Name Lasofoxifene-d4 Sulfate
Molecular Formula C₂₈H₂₇D₄NO₅S
Average Molecular Weight 497.64 g/mol
Monoisotopic Mass 497.2175 Da
Parent Compound Lasofoxifene (Free Base: 413.55 g/mol )
Metabolic Context Phase II O-Sulfate Conjugate (Major circulating metabolite)
Solubility Soluble in Methanol, DMSO; slightly soluble in Water
pKa (Calculated) ~9.5 (Pyrrolidine nitrogen), ~-2.0 (Sulfate group)
Structural Composition

The molecule consists of a tetrahydronaphthalene core linked to a phenyl group and a pyrrolidine-ethoxy side chain. The sulfate group (-OSO₃H) is conjugated to the phenolic hydroxyl at the C2 position of the tetralin ring. The zwitterionic nature (basic pyrrolidine + acidic sulfate) dictates its unique behavior in extraction and ionization.

MolecularStructure Figure 1: Structural Components of Lasofoxifene-d4 Sulfate Core Tetrahydronaphthalene Core (Lipophilic Scaffold) SideChain Pyrrolidine-Ethoxy Chain (Basic Site, pKa ~9.5) Core->SideChain Ether Linkage Sulfate O-Sulfate Group (Acidic Site, Phase II Conjugate) Core->Sulfate C2-O-Conjugation Deuterium Deuterium Labeling (d4) (Mass Shift +4 Da) Deuterium->SideChain Typical Labeling Site

Bioanalytical Applications (LC-MS/MS)

In LC-MS/MS workflows, Lasofoxifene-d4 Sulfate serves as the gold-standard IS for quantifying Lasofoxifene Sulfate in plasma or urine. Its identical chromatographic retention time and ionization efficiency to the analyte—differing only by mass—allow it to normalize variability caused by matrix effects and extraction recovery.

Ionization Strategy: Positive vs. Negative Mode

Unlike neutral steroids, Lasofoxifene Sulfate possesses a basic nitrogen, allowing for Positive Electrospray Ionization (ESI+) . However, the sulfate group is labile.

  • Positive Mode (ESI+): High sensitivity but risk of in-source fragmentation (loss of SO₃).

    • Target Ion: [M+H]⁺ = m/z 498.2

    • Primary Transition: 498.2 → 98.1 (Pyrrolidine fragment).

  • Negative Mode (ESI-): Superior stability for the sulfate group but often lower sensitivity for the basic core.

    • Target Ion: [M-H]⁻ = m/z 496.2

    • Primary Transition: 496.2 → 416.2 (Neutral loss of SO₃).

Recommended Approach: Use ESI+ with optimized source temperature (keep <350°C) to minimize thermal degradation, monitoring the specific transition of the intact molecule.

LCMS_Workflow Figure 2: LC-MS/MS Quantification Workflow cluster_MS Triple Quadrupole MS/MS Sample Biological Sample (Plasma/Urine) IS_Add Add IS: Lasofoxifene-d4 Sulfate Sample->IS_Add Extract Extraction (SPE / Protein Precip) IS_Add->Extract LC LC Separation (C18 or Phenyl-Hexyl Column) Extract->LC Ionization ESI Source (Positive Mode) LC->Ionization Q1 Q1 Filter Parent: 498.2 m/z Ionization->Q1 [M+H]+ CID Collision Cell (Fragmentation) Q1->CID Q3 Q3 Filter Product: 98.1 m/z CID->Q3

Experimental Protocol
A. Stock Solution Preparation
  • Solvent: Dissolve 1 mg of Lasofoxifene-d4 Sulfate in 1 mL of Methanol (MeOH) or DMSO . Avoid pure water as the zwitterion may aggregate or precipitate.

  • Concentration: 1.0 mg/mL (Stock).

  • Storage: Aliquot into amber glass vials and store at -20°C or -80°C . Stable for >6 months if protected from light and moisture.

B. Sample Extraction (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma to a 1.5 mL tube.

  • IS Spike: Add 10 µL of Lasofoxifene-d4 Sulfate working solution (e.g., 100 ng/mL in 50% MeOH).

  • Precipitation: Add 200 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

  • Vortex/Centrifuge: Vortex for 30s, centrifuge at 10,000 x g for 10 min at 4°C.

  • Reconstitution: Evaporate supernatant under nitrogen (avoid high heat >40°C to prevent desulfation) and reconstitute in Mobile Phase A/B (80:20).

C. LC-MS/MS Parameters (Guideline)
  • Column: C18 or Phenyl-Hexyl (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 3-5 minutes.

  • MRM Transition: 498.2 → 98.1 (Quantifier); 498.2 → 174.1 (Qualifier).

Stability & Handling
  • Hygroscopicity: Sulfate salts are hygroscopic. Equilibrate vials to room temperature before opening to prevent moisture condensation.

  • Thermal Instability: Sulfates can hydrolyze back to the parent phenol at high temperatures or low pH. Ensure extraction and evaporation steps are performed at mild temperatures (<40°C).

  • Light Sensitivity: Store in amber vials to prevent photodegradation of the tetralin core.

References
  • Prakash, C., et al. (2008).[2] "Disposition of lasofoxifene, a next-generation selective estrogen receptor modulator, in healthy male subjects."[2] Drug Metabolism and Disposition. Link

  • Michalsen, B. T., et al. (2012). "Selective estrogen receptor modulator (SERM) lasofoxifene forms reactive quinones similar to estradiol." Chemical Research in Toxicology. Link

  • Pharmaffiliates. "Lasofoxifene-d4 Sulfate Reference Standard." Link

  • Gennari, L., et al. (2009).[3][4] "Lasofoxifene, a new selective estrogen receptor modulator for the treatment of osteoporosis and vaginal atrophy."[3][4] Expert Opinion on Pharmacotherapy. Link

Sources

An In-Depth Technical Guide to the Identification of Lasofoxifene Sulfate and Glucuronide Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Navigating Phase II Conjugate Analysis

Authored by: Gemini AI

Introduction: The Critical Role of Metabolite Identification in the Development of Selective Estrogen Receptor Modulators (SERMs)

Lasofoxifene, a third-generation nonsteroidal selective estrogen receptor modulator (SERM), has demonstrated significant therapeutic potential in the treatment and prevention of osteoporosis and has been investigated for its role in breast cancer therapy.[1][2] As with any xenobiotic, understanding its metabolic fate within the body is a cornerstone of a comprehensive drug development program. The biotransformation of a parent drug into its various metabolites can profoundly influence its efficacy, pharmacokinetic profile, and potential for toxicity. For lasofoxifene, a significant metabolic pathway involves Phase II conjugation, leading to the formation of sulfate and glucuronide metabolites.[3]

The identification and characterization of these conjugates are not merely a regulatory requirement but a scientific imperative. The presence and concentration of specific metabolites can vary between preclinical species and humans, a phenomenon that necessitates a thorough evaluation of "Metabolites in Safety Testing" (MIST) as guided by regulatory bodies like the U.S. Food and Drug Administration (FDA).[4][5] Disproportionate metabolite levels in humans compared to toxicology species can trigger the need for additional safety studies.[6][7] Therefore, robust and reliable analytical methodologies are paramount for the unambiguous identification and differentiation of lasofoxifene's sulfate and glucuronide conjugates.

This technical guide, written from the perspective of a seasoned application scientist, provides an in-depth exploration of the strategies and methodologies for the identification of lasofoxifene's primary Phase II metabolites. We will delve into the underlying principles of the analytical techniques, provide field-proven insights into experimental design, and present detailed protocols to equip researchers, scientists, and drug development professionals with the knowledge to confidently navigate the complexities of conjugate analysis.

The Biotransformation of Lasofoxifene: A Prelude to Analysis

Lasofoxifene undergoes extensive metabolism, with approximately half of its clearance attributed to direct conjugation (glucuronidation and sulfation) and the other half to Phase I oxidation.[3] The primary sites of these transformations are the liver and the intestine, where a host of cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes are expressed.[3]

The formation of glucuronide and sulfate conjugates is an enzymatic process designed to increase the water solubility of the parent compound, thereby facilitating its excretion.

  • Glucuronidation: This process is catalyzed by UGTs, which transfer a glucuronic acid moiety from the cofactor uridine diphosphate glucuronic acid (UDPGA) to an electron-rich heteroatom (such as a hydroxyl group) on the substrate. The oxidative metabolism of lasofoxifene is primarily catalyzed by CYP3A and CYP2D6, while its glucuronidation is mediated by UGTs present in both the liver (UGT1A1, UGT1A3, UGT1A6, and UGT1A9) and the intestine (UGT1A8 and UGT1A10).[3]

  • Sulfation: This reaction is mediated by sulfotransferases (SULTs), which transfer a sulfonate group (SO3) from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl or amine group on the drug molecule.

The resulting conjugates, lasofoxifene sulfate and lasofoxifene glucuronide, possess distinct physicochemical properties from the parent drug and from each other, which forms the basis for their analytical separation and identification.

Figure 1: Simplified metabolic pathways of lasofoxifene.

A Validated Workflow for Metabolite Identification: From Biological Matrix to Structural Elucidation

The cornerstone of successful metabolite identification is a meticulously planned and executed experimental workflow. This process should be viewed as a self-validating system, where each step is optimized to ensure data integrity and reproducibility. The following sections outline a robust workflow for the identification of lasofoxifene's sulfate and glucuronide metabolites from biological matrices such as plasma and urine.

Metabolite_ID_Workflow cluster_0 Sample Preparation cluster_1 Analytical Separation & Detection cluster_2 Data Analysis & Structural Elucidation Sample_Collection Biological Sample (Plasma, Urine) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Sample_Collection->Protein_Precipitation Initial Cleanup SPE Solid-Phase Extraction (SPE) (e.g., Mixed-Mode Cation Exchange) Protein_Precipitation->SPE Further Purification Enzymatic_Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) SPE->Enzymatic_Hydrolysis Confirmatory UPLC UPLC Separation (e.g., C18 column) SPE->UPLC Enzymatic_Hydrolysis->UPLC HRMS High-Resolution Mass Spectrometry (e.g., Q-TOF MS) UPLC->HRMS Metabolite_Profiling Metabolite Profiling Software HRMS->Metabolite_Profiling Fragmentation_Analysis MS/MS Fragmentation Analysis Metabolite_Profiling->Fragmentation_Analysis Standard_Comparison Comparison with Authentic Standards Fragmentation_Analysis->Standard_Comparison Structure_Confirmation Definitive Structure Confirmation Standard_Comparison->Structure_Confirmation

Figure 2: A comprehensive workflow for metabolite identification.
Part 1: Strategic Sample Preparation - The Foundation of Reliable Data

The goal of sample preparation is to isolate the analytes of interest from the complex biological matrix, remove interfering substances, and concentrate the sample to a level suitable for detection. The choice of technique is critical and should be guided by the physicochemical properties of the analytes and the nature of the matrix.

1.1. Protein Precipitation: The First Line of Defense

For plasma samples, the initial step is typically protein precipitation to remove the abundant proteins that can interfere with downstream analysis.[6]

  • Protocol:

    • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile.

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube for further processing.

  • Causality: Acetonitrile is a commonly used solvent for protein precipitation as it is effective at denaturing a wide range of proteins and is compatible with reversed-phase liquid chromatography. The cold temperature helps to minimize enzymatic degradation of the metabolites during the process.

1.2. Solid-Phase Extraction (SPE): For Enhanced Purity and Concentration

Following protein precipitation, SPE is a powerful technique for further sample cleanup and concentration. For lasofoxifene and its metabolites, which contain a basic pyrrolidine moiety, a mixed-mode cation exchange SPE sorbent can be particularly effective.

  • Protocol:

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the protein precipitation step onto the conditioned cartridge.

    • Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

    • Elute the analytes with 1 mL of a stronger solvent, typically containing a small amount of a basic modifier (e.g., 5% ammonium hydroxide in methanol) to disrupt the ionic interaction with the sorbent.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase for LC-MS analysis.

  • Causality: The mixed-mode sorbent allows for a dual retention mechanism. The reversed-phase character retains the compounds based on their hydrophobicity, while the cation exchange functionality specifically retains the positively charged lasofoxifene and its metabolites. This dual mechanism provides a highly selective cleanup, resulting in a cleaner extract and improved analytical sensitivity.

Part 2: Analytical Separation and Detection - Unraveling the Complexity

2.1. Ultra-Performance Liquid Chromatography (UPLC): Achieving High-Resolution Separation

UPLC, with its use of sub-2 µm particle size columns, offers significant advantages in terms of resolution, sensitivity, and speed of analysis compared to traditional HPLC.[8]

  • Protocol:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is a good starting point.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the more hydrophobic compounds. The exact gradient profile should be optimized to achieve baseline separation of the parent drug and its metabolites.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 40°C to ensure reproducible retention times.

  • Causality: The C18 stationary phase provides hydrophobic retention, which is suitable for separating lasofoxifene and its metabolites based on their polarity. The addition of formic acid to the mobile phase helps to protonate the analytes, leading to better peak shape and improved ionization efficiency in the mass spectrometer.

2.2. High-Resolution Mass Spectrometry (HRMS): The Key to Unambiguous Identification

Quadrupole Time-of-Flight (Q-TOF) mass spectrometry is the gold standard for metabolite identification due to its ability to provide accurate mass measurements and high-resolution fragmentation data.[9][10]

  • Protocol:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally preferred for lasofoxifene due to the presence of the readily protonated pyrrolidine nitrogen.

    • Data Acquisition: A data-dependent acquisition (DDA) or data-independent acquisition (DIA) approach should be employed. In DDA, the instrument performs a full scan to detect all ions present, and then automatically selects the most intense ions for fragmentation (MS/MS).

    • Collision Energy: A range of collision energies should be applied to generate comprehensive fragmentation spectra.

  • Causality: Accurate mass measurement allows for the determination of the elemental composition of the parent ion and its fragments, which is crucial for confirming the identity of a metabolite. The high resolution of the Q-TOF instrument enables the separation of isobaric interferences from the analytes of interest.

Part 3: Data Analysis and Structural Elucidation - From Spectra to Structure

3.1. Metabolite Profiling Software

Specialized software can be used to process the raw LC-MS data and identify potential metabolites based on predicted biotransformations and their corresponding mass shifts from the parent drug.

3.2. MS/MS Fragmentation Analysis: The Fingerprint of a Molecule

The fragmentation pattern of a molecule in the mass spectrometer is unique and provides a wealth of structural information. The key to differentiating between the sulfate and glucuronide conjugates of lasofoxifene lies in their characteristic fragmentation pathways.

  • Lasofoxifene Glucuronide: The most characteristic fragmentation of a glucuronide conjugate is the neutral loss of the glucuronic acid moiety (176 Da). For lasofoxifene glucuronide, this results in a prominent fragment ion corresponding to the protonated parent drug. A study on lasofoxifene's reactive quinone metabolites identified the protonated molecular ion of lasofoxifene glucuronide at m/z 590, which fragments to m/z 414, corresponding to the cleavage of the glycosidic bond.[7][11]

  • Lasofoxifene Sulfate: Sulfate conjugates typically undergo fragmentation with a neutral loss of the SO3 group (80 Da). Therefore, the MS/MS spectrum of lasofoxifene sulfate is expected to show a significant fragment ion at [M+H-80]+.

Table 1: Key Mass Spectrometric Data for Lasofoxifene and its Conjugates

CompoundMolecular Formula[M+H]+ (m/z)Key Fragment Ion (m/z)Characteristic Neutral Loss
LasofoxifeneC28H31NO2414.2428Varies-
Lasofoxifene GlucuronideC34H39NO8590.2703414.2428176.0321 Da (Glucuronic Acid)
Lasofoxifene SulfateC28H31NO5S494.1996414.242879.9568 Da (SO3)

3.3. Confirmatory Evidence: Enzymatic Hydrolysis and Authentic Standards

To definitively confirm the identity of the glucuronide and sulfate conjugates, two additional experiments are highly recommended:

  • Enzymatic Hydrolysis: Treatment of the sample with specific enzymes can selectively cleave the conjugate bonds.

    • β-glucuronidase: This enzyme specifically hydrolyzes the glucuronide conjugate back to the parent drug.

    • Sulfatase: This enzyme specifically cleaves the sulfate conjugate.

    • Protocol: Incubate an aliquot of the sample extract with the respective enzyme under optimized pH and temperature conditions.[3][12] Analyze the sample before and after hydrolysis by LC-MS. The disappearance of the metabolite peak and the corresponding increase in the parent drug peak confirms the identity of the conjugate.

  • Comparison with Authentic Standards: The most definitive method for structural confirmation is to compare the retention time and MS/MS fragmentation pattern of the putative metabolite with those of a synthesized authentic standard.[13][14]

Distinguishing Between Isomers: A Common Challenge in Metabolite Identification

A common challenge in the analysis of conjugated metabolites is the potential for the formation of positional isomers. For lasofoxifene, both the sulfate and glucuronide moieties could potentially attach to different hydroxyl groups on the molecule. Distinguishing between these isomers requires high-resolution chromatographic separation and careful analysis of the MS/MS fragmentation patterns. In some cases, the fragmentation pattern may provide clues to the position of conjugation. For definitive identification, comparison with synthesized standards of each isomer is necessary.

Conclusion: A Robust and Validated Approach to Metabolite Identification

The identification of lasofoxifene's sulfate and glucuronide metabolites is a critical component of its preclinical and clinical development. A well-designed and executed analytical workflow, incorporating strategic sample preparation, high-resolution UPLC-MS/MS analysis, and confirmatory enzymatic hydrolysis and comparison with authentic standards, is essential for obtaining reliable and unambiguous results. This in-depth technical guide provides a framework for researchers to develop and validate their own methods for the identification and characterization of these important Phase II conjugates. By adhering to the principles of scientific integrity and employing a self-validating system, drug development professionals can confidently generate the high-quality data required for regulatory submissions and ensure a thorough understanding of the metabolic fate of lasofoxifene.

References

  • U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Generics and Biosimilars Initiative. (2018). FDA issues final guidance on bioanalytical method validation. GaBI Journal. [Link]

  • Kapooulos, G. I., et al. (2011). Sample preparation prior to the LC–MS-based.... Bioanalysis. [Link]

  • Gherezghiher, T. B., et al. (2012). The Selective Estrogen Receptor Modulator (SERM) Lasofoxifene Forms Reactive Quinones Similar to Estradiol. Chemical Research in Toxicology. [Link]

  • Waters Corporation. (n.d.). A New Paradigm for Metabolism Studies: UPLC/Q-Tof. [Link]

  • El-Gindy, A., et al. (2015). Validation of bioanalytical methods - Highlights of FDA's guidance. ResearchGate. [Link]

  • Waters Corporation. (n.d.). Using ACQUITY UPC2 System with QTof for Rapid Screening of Pharmaceutical Drug Metabolites. [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]

  • de Souza, D. Z., et al. (2023). Determination of drugs of abuse and metabolites in plasma microsamples by LC-MS/MS after microQuEChERS extraction. Future Science. [Link]

  • Henderson, O. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Pharm Anal Chem. [Link]

  • Zhou, J., & Yin, Y. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Methods in Molecular Biology. [Link]

  • Agilent Technologies. (n.d.). Accelerating the Metabolite Identification Process Using High Resolution Q-TOF Data and Mass-MetaSite Software. [Link]

  • Gherezghiher, T. B., et al. (2012). The Selective Estrogen Receptor Modulator (SERM) Lasofoxifene Forms Reactive Quinones Similar to Estradiol. PMC. [Link]

  • Pharmaffiliates. (n.d.). Lasofoxifene-impurities. [Link]

  • Wilson, I. D., et al. (2010). Global metabolic profiling procedures for urine using UPLC–MS. Nature Protocols. [Link]

  • Yao, M., et al. (2024). Structure characterization for Raloxifene‐glucuronidation conjugate.... ResearchGate. [Link]

  • Dehennin, L., & Bonnaire, Y. (1998). Enzymatic hydrolysis of glucuronides: evaluation and possible improvements. ResearchGate. [Link]

  • Hosfield, D. J., et al. (2022). Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells. eLife. [Link]

  • Ohta, H., et al. (2014). Synthesis of Lasofoxifene, Nafoxidine and Their Positional Isomers via the Novel Three-Component Coupling Reaction. Molecules. [Link]

  • Zhang, H., & Zhang, D. (2011). Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. Drug Metabolism and Disposition. [Link]

  • Samanidou, V. F., et al. (2023). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. MDPI. [Link]

  • Hosfield, D. J., et al. (2022). Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells. PMC. [Link]

  • Mena-Bravo, A., et al. (2025). Characterizing the Sulfated and Glucuronidated (Poly)phenol Metabolome for Dietary Biomarker Discovery. Journal of Agricultural and Food Chemistry. [Link]

  • Gherezghiher, T. B., et al. (2012). Selective estrogen receptor modulator (SERM) lasofoxifene forms reactive quinones similar to estradiol. PubMed. [Link]

  • Sermonix Pharmaceuticals. (2022). Sermonix Pharmaceuticals Announces Results of Phase 2 Study of Lasofoxifene vs. Fulvestrant in Postmenopausal Women With Locally Advanced or Metastatic ER+/HER2- Breast Cancer and an ESR1 Mutation. GlobeNewswire. [Link]

  • Souverain, S., et al. (2020). In Vitro Metabolic Transformation of Pharmaceuticals by Hepatic S9 Fractions from Common Carp (Cyprinus carpio). MDPI. [Link]

  • Gennari, L., Merlotti, D., & Nuti, R. (2009). Lasofoxifene, a new selective estrogen receptor modulator for the treatment of osteoporosis and vaginal atrophy. Expert Opinion on Pharmacotherapy. [Link]

  • Trnjar, M., et al. (2011). Determination of raloxifene and its glucuronides in human urine by liquid chromatography-tandem mass spectrometry assay. Journal of Chromatography B. [Link]

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  • Malachová, A., et al. (2019). Characterization of Phase I and Glucuronide Phase II Metabolites of 17 Mycotoxins Using Liquid Chromatography—High-Resolution Mass Spectrometry. MDPI. [Link]

  • Prakash, C., et al. (2008). Disposition of lasofoxifene, a next-generation selective estrogen receptor modulator, in healthy male subjects. Drug Metabolism and Disposition. [Link]

  • Sharma, P., & Singh, G. (2012). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. ResearchGate. [Link]

  • Pozo, O. J., et al. (2013). Detection and identification of glucuronidated stanozolol metabolites by liquid chromatography–tandem mass spectrometry. Drug Testing and Analysis. [Link]

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  • Google Patents. (n.d.).
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  • Lin, Y., et al. (2018). Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers. PMC. [Link]

  • Veeprho. (n.d.). Lasofoxifene β-D-glucuronide. [Link]

  • Absorption Systems. (n.d.). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. ResearchGate. [Link]

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Technical Guide: Identification of Sulfated Lasofoxifene Metabolites in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Lasofoxifene, a third-generation Selective Estrogen Receptor Modulator (SERM), exhibits a distinct metabolic profile characterized by significant Phase II conjugation.[] Unlike first-generation SERMs, Lasofoxifene possesses a tetrahydronaphthalene core that confers resistance to intestinal wall glucuronidation, improving bioavailability.[][2] However, systemic clearance relies heavily on hepatic conjugation, specifically sulfation and glucuronidation.[][3]

This guide details the technical workflow for identifying sulfated Lasofoxifene metabolites in human plasma. It addresses the specific analytical challenges posed by sulfate conjugates—namely, their susceptibility to in-source fragmentation (isobaric interference with the parent) and the necessity for high-sensitivity negative-ion mode mass spectrometry.[]

The Metabolic Landscape: Why Sulfation Matters

While oxidative metabolism (via CYP3A4 and CYP2D6) plays a role, approximately 50% of Lasofoxifene clearance is driven by direct conjugation. The presence of a phenolic hydroxyl group on the phenyl ring at the C5 position of the tetrahydronaphthalene core serves as the primary acceptor site for sulfotransferase (SULT) enzymes.

Structural Basis for Sulfation

Lasofoxifene (


) contains a pyrrolidine moiety and a phenolic hydroxyl group.[]
  • Target Moiety: The phenolic -OH.[]

  • Enzymatic Drivers: Cytosolic Sulfotransferases (SULTs), likely SULT1A1 or SULT1E1, which are known to conjugate estrogen-like structures.[]

  • Resultant Metabolite: Lasofoxifene-O-Sulfate (

    
    ).[]
    
Metabolic Pathway Visualization

The following diagram illustrates the parallel clearance pathways, highlighting the formation of the sulfate conjugate.

LasofoxifeneMetabolism Parent Lasofoxifene (Parent Drug) CYP Phase I Oxidation (CYP3A4, CYP2D6) Parent->CYP UGT Glucuronidation (UGT Enzymes) Parent->UGT SULT Sulfation (SULT Enzymes) Parent->SULT OxMet Oxidative Metabolites (Catechols/Hydroxyls) CYP->OxMet GlucMet Lasofoxifene-Glucuronide UGT->GlucMet SulfMet Lasofoxifene-Sulfate (Target Analyte) SULT->SulfMet Transfer of SO3-

Caption: Metabolic disposition of Lasofoxifene, emphasizing the direct sulfation pathway via SULT enzymes competing with oxidation and glucuronidation.[]

Analytical Strategy: LC-MS/MS Configuration

Identifying sulfate metabolites requires a distinct approach compared to the parent drug. While Lasofoxifene (a base) is typically analyzed in Positive Ion Mode (ESI+), sulfate conjugates are highly acidic and ionize best in Negative Ion Mode (ESI-) .[]

The "In-Source Fragmentation" Challenge

Sulfate conjugates are thermally labile.[] In the ion source of a mass spectrometer, the sulfate group (


) can detach before detection.
  • Risk: If the sulfate is lost in the source, the detector sees the parent mass, leading to false negatives for the metabolite and false positives for the parent.

  • Solution: Soft ionization parameters (lower temperature/voltage) and chromatographic separation of the metabolite from the parent are mandatory.

Mass Spectrometry Transitions

To confirm the sulfate moiety, we utilize specific transitions.

AnalyteIonization ModePrecursor Ion (m/z)Product Ion (m/z)Mechanism
Lasofoxifene ESI (+)414.2

98.1Loss of pyrrolidine moiety
Lasofoxifene-Sulfate ESI (-)492.2

412.2Neutral loss of

(80 Da)
Lasofoxifene-Sulfate ESI (-)492.2

80.0Detection of

fragment

Expert Insight: While monitoring the fragment at m/z 80 is specific for sulfates, the background noise at this low mass can be high. The neutral loss transition (492.2


 412.2) often provides a cleaner signal-to-noise ratio in complex plasma matrices.[]

Experimental Protocol

This protocol outlines the extraction and identification workflow. It is designed to preserve the integrity of the fragile sulfate conjugate.

Sample Preparation (Solid Phase Extraction)

Protein precipitation (PPT) is often too "dirty" for metabolite identification.[] Solid Phase Extraction (SPE) is preferred to concentrate the polar metabolites.

Reagents:

  • Ammonium Acetate buffer (pH 7.0)[]

  • Methanol (LC-MS grade)[]

  • SPE Cartridges: Mixed-mode weak anion exchange (WAX) is ideal to retain the acidic sulfate.[]

Step-by-Step Workflow:

  • Plasma Thawing: Thaw human plasma samples on ice to prevent spontaneous hydrolysis.[]

  • Loading: Aliquot 200

    
    L plasma. Add 20 
    
    
    
    L Internal Standard (Lasofoxifene-d4).
  • Dilution: Dilute 1:1 with 50 mM Ammonium Acetate (pH 7.0). Note: Avoid acidification, which degrades sulfates.[]

  • SPE Conditioning: Condition WAX cartridge with Methanol followed by water.[]

  • Extraction: Load sample. Wash with 5% Methanol.[]

  • Elution: Elute with 2% Formic Acid in Methanol. The acid disrupts the interaction with the anion exchanger, releasing the sulfate.

  • Reconstitution: Evaporate under nitrogen (max 35°C) and reconstitute in Mobile Phase A.

Enzymatic Hydrolysis Validation

To conclusively prove the identity of the metabolite, an enzymatic hydrolysis step is required.

  • Aliquot A: Treat with Sulfatase (from Helix pomatia).[]

  • Aliquot B: Treat with

    
    -Glucuronidase .[][4]
    
  • Aliquot C: Control (Buffer only).

Interpretation: If the peak at m/z 492 disappears in Aliquot A and the parent peak (414 in ESI+) increases, the metabolite is confirmed as a sulfate.

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters HSS T3), 2.1 x 100 mm, 1.8

    
    m.[]
    
  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 7.0).[] Neutral pH is crucial for negative mode ionization.[]

  • Mobile Phase B: Acetonitrile.[]

  • Gradient: 5% B to 95% B over 10 minutes. Sulfates are more polar than the parent and will elute earlier (lower Retention Time).

Analytical Workflow Diagram

The following diagram details the decision logic for confirming the metabolite.

AnalysisWorkflow Sample Plasma Sample Extract SPE Extraction (WAX Cartridge) Sample->Extract Split Split Sample Extract->Split Path1 Direct LC-MS/MS (ESI Negative) Split->Path1 Path2 Sulfatase Hydrolysis + LC-MS/MS Split->Path2 Result1 Peak at m/z 492 (Putative Sulfate) Path1->Result1 Result2 Peak Disappears Parent Increases Path2->Result2 Conclusion Confirmed Lasofoxifene-Sulfate Result1->Conclusion Matches RT Result2->Conclusion Validates Conjugate

Caption: Validation workflow combining direct MS detection with enzymatic hydrolysis to confirm sulfate identity.

References

  • Prakash, C., Johnson, K. A., & Gardner, M. J. (2008). Disposition of lasofoxifene, a next-generation selective estrogen receptor modulator, in healthy male subjects.[][3] Drug Metabolism and Disposition, 36(7), 1218-1226.[][3] Link

  • Gennari, L., Merlotti, D., Martini, G., & Nuti, R. (2006). Lasofoxifene: a third-generation selective estrogen receptor modulator for the prevention and treatment of osteoporosis.[][2] Expert Opinion on Investigational Drugs, 15(9), 1091-1103.[][2] Link

  • FDA Center for Drug Evaluation and Research. (2008). Clinical Pharmacology and Biopharmaceutics Review: Fablyn (Lasofoxifene).[] Link

Sources

Methodological & Application

Application Note: High-Precision Quantitation of Lasofoxifene Sulfate in Biological Matrices Using Lasofoxifene-d4 Sulfate Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust LC-MS/MS protocol for the quantification of Lasofoxifene Sulfate, a major Phase II metabolite of the selective estrogen receptor modulator (SERM) Lasofoxifene. The method utilizes Lasofoxifene-d4 Sulfate as a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects, extraction variability, and, critically, in-source fragmentation (ISF). We address the specific challenges of analyzing labile sulfate conjugates and provide a validated workflow ensuring chromatographic resolution between the metabolite and the parent drug to prevent bioanalytical bias.

Introduction & Scientific Rationale

The Analyte: Lasofoxifene Sulfate

Lasofoxifene is a third-generation SERM used for the treatment of osteoporosis and vulvovaginal atrophy. Its metabolism involves significant Phase II conjugation, primarily glucuronidation and sulfation. While glucuronides are often the dominant circulating metabolites in rats, sulfation plays a critical role in human clearance and tissue disposition.

  • Parent Drug: Lasofoxifene (

    
    )
    
  • Target Metabolite: Lasofoxifene Monosulfate (

    
    )
    
  • Internal Standard: Lasofoxifene-d4 Sulfate (Deuterated analog)

The Challenge: In-Source Fragmentation (ISF)

Sulfate metabolites are thermally labile. During Electrospray Ionization (ESI), particularly in positive mode, sulfate conjugates often undergo In-Source Fragmentation , losing the neutral


 group (80 Da). This results in the detection of the sulfate metabolite at the 

of the parent drug.

The Risk: If Lasofoxifene Sulfate co-elutes with Lasofoxifene (Parent), the ISF-generated parent ions will be indistinguishable from the actual parent drug, leading to a gross overestimation of the parent drug concentration.

The Solution: Lasofoxifene-d4 Sulfate

Using a deuterated sulfate IS is superior to using a deuterated parent IS for quantifying the metabolite because:

  • Retention Time Matching: It co-elutes perfectly with the sulfate analyte, tracking specific matrix suppression zones.

  • ISF Compensation: If the analyte undergoes 20% ISF in the source, the d4-Sulfate IS will undergo the same 20% loss, maintaining the area ratio accuracy.

Chemical & Physical Properties[1]

PropertyLasofoxifene Sulfate (Analyte)Lasofoxifene-d4 Sulfate (IS)
Molecular Formula


Monoisotopic Mass ~493.19 Da~497.22 Da
Polarity Amphiphilic (Polar Sulfate + Lipophilic Backbone)Amphiphilic
Solubility Soluble in MeOH, DMSO, Water (pH > 7)Soluble in MeOH, DMSO
Stability Labile in acidic solution; stable in neutral/basicSame as analyte

Experimental Protocol

Reagents and Materials
  • Standards: Lasofoxifene Sulfate (Ref Std), Lasofoxifene-d4 Sulfate (IS).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: Ammonium Formate, Formic Acid (use sparingly/low conc).

  • Matrix: Drug-free human plasma (K2EDTA).

Stock Solution Preparation (Critical Step)
  • Solvent: Dissolve Lasofoxifene-d4 Sulfate in 100% Methanol . Avoid acidic diluents for stock storage to prevent hydrolysis.

  • Concentration: Prepare 1 mg/mL master stock.

  • Storage: -80°C. Stable for 6 months.

  • Working IS Solution: Dilute to 100 ng/mL in 50:50 Methanol:Water just prior to use.

Sample Preparation: Supported Liquid Extraction (SLE)

SLE is recommended over protein precipitation to remove phospholipids that cause ion suppression.

  • Aliquot: Transfer 100 µL Plasma to a tube.

  • IS Addition: Add 20 µL Lasofoxifene-d4 Sulfate working solution. Vortex.

  • Dilution: Add 100 µL 0.1% Formic Acid in Water (to ionize the amine for extraction).

  • Loading: Load sample onto SLE+ plate (e.g., Biotage ISOLUTE® SLE+). Apply gentle vacuum/pressure to initiate loading. Wait 5 mins for absorption.

  • Elution: Elute with 2 x 600 µL Ethyl Acetate (or MTBE).

  • Evaporation: Evaporate to dryness under

    
     at 40°C.
    
  • Reconstitution: Reconstitute in 100 µL Mobile Phase (80:20 Water:ACN).

LC-MS/MS Conditions

Chromatography (LC)

  • Column: Waters XSelect CSH C18 (2.1 x 100 mm, 2.5 µm) or Phenomenex Kinetex PFP.

    • Note: CSH (Charged Surface Hybrid) provides excellent peak shape for basic compounds like SERMs.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 4.0).

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Gradient:

    • 0.0 min: 20% B

    • 1.0 min: 20% B

    • 5.0 min: 90% B

    • 6.0 min: 90% B

    • 6.1 min: 20% B

    • 8.0 min: Stop

  • Critical Requirement: The gradient must separate Lasofoxifene Sulfate (

    
     min) from Lasofoxifene Parent (
    
    
    
    min).

Mass Spectrometry (MS)

  • Source: ESI Positive (

    
    ).
    
    • Why Positive? Although it is a sulfate, the tertiary amine on the pyrrolidine ring protonates readily, offering higher sensitivity than negative mode for this specific SERM structure.

  • Transitions (MRM):

CompoundPrecursor (

)
Product (

)
Collision Energy (eV)Dwell (ms)
Lasofoxifene Sulfate 494.298.1 (Pyrrolidine)3550
Lasofoxifene-d4 Sulf 498.298.1 (Pyrrolidine)3550
Lasofoxifene (Monitor)414.298.13020
  • Note: The transition to

    
     98.1 (pyrrolidinium ion) is characteristic for this class of SERMs. Alternatively, monitor the neutral loss of 80 Da if selectivity is an issue.
    

Visualized Workflows & Pathways

Metabolic & Analytical Pathway

This diagram illustrates the formation of the metabolite and the analytical interference pathway caused by source fragmentation.

Lasofoxifene_Metabolism cluster_legend Key Parent Lasofoxifene (Parent Drug) Sulfate Lasofoxifene Sulfate (Metabolite) Parent->Sulfate SULT Enzyme (In Vivo) MS_Source ESI Source (High Temp/Voltage) Sulfate->MS_Source Injection IS Lasofoxifene-d4 Sulfate (Internal Standard) IS->MS_Source Co-Injection MS_Source->Parent In-Source Fragmentation (Loss of SO3) Detector MS/MS Detector MS_Source->Detector Intact Ion [M+H]+ 494.2 key1 Green: Biological Path key2 Red: Analytical Artifact

Caption: Figure 1. In vivo sulfation of Lasofoxifene and the potential in-source fragmentation (ISF) artifact where the sulfate metabolite reverts to the parent ion during analysis.

Method Validation Decision Tree

A logic flow for validating the integrity of the Sulfate quantification.

Validation_Logic Start Start Validation Check_ISF Inject Pure Sulfate Std Monitor Parent MRM Start->Check_ISF ISF_Result Is Parent Signal Detected? Check_ISF->ISF_Result Sep_Check Check Retention Time (RT) Separation ISF_Result->Sep_Check Yes (Expected) Pass VALIDATED Proceed to Sample Analysis ISF_Result->Pass No (Rare) Coelution Do Parent & Sulfate Co-elute? Sep_Check->Coelution Coelution->Pass No (RT Delta > 0.5 min) Fail_Method FAIL: Artifact Bias Modify Gradient Coelution->Fail_Method Yes Fail_IS FAIL: IS Not Tracking Check IS Purity

Caption: Figure 2. Decision tree for managing In-Source Fragmentation (ISF) during method development. Chromatographic separation is the primary control.

Validation & Quality Control

To ensure scientific integrity (E-E-A-T), the following validation parameters must be met:

Linearity and Range
  • Range: 0.5 ng/mL (LLOQ) to 500 ng/mL.

  • Weighting:

    
     linear regression.
    
  • Acceptance:

    
    .
    
IS Response Normalization

Plot the IS Peak Area across the entire run (Standards, QCs, Subjects).

  • Requirement: No systematic drift. Variation should be < 15% CV.

  • Troubleshooting: If IS response drops in subject samples compared to standards, it indicates Matrix Suppression . The d4-Sulfate IS corrects for this in quantification, but severe suppression (>50%) requires re-optimizing the extraction (Step 4.3).

Stability Assessment

Sulfates are sensitive to "hydrolysis" during processing.

  • Benchtop Stability: Assess analyte stability in plasma at RT for 4 hours.

  • Autosampler Stability: Reconstituted extracts at 4°C for 24 hours.

  • Freeze/Thaw: 3 cycles at -80°C.

  • Note: If degradation > 15% is observed, acidify samples after extraction, or keep pH neutral during processing.

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Background in Blank Carryover or Contaminated ISInject solvent blanks. If IS channel shows Analyte signal, check isotopic purity of the d4-Standard (Cross-talk).
Parent Signal in Sulfate Std In-Source FragmentationThis is physical, not chemical. Do not try to "fix" it chemically. Ensure LC separation (

difference) is sufficient.
Low Sensitivity Ion SuppressionSwitch from PPT to SLE or SPE. Check mobile phase pH (ensure amine protonation).
Peak Tailing Column InteractionUse CSH column technology or increase buffer strength (Ammonium Formate).

References

  • Pfizer Global Research and Development. (2008).[2] Disposition of lasofoxifene, a next-generation selective estrogen receptor modulator, in healthy male subjects.[2] Drug Metabolism and Disposition.[1][2][3][4] Link

  • Thermo Fisher Scientific. (2016). LC-MS/MS method for the determination of raloxifene and its glucuronide metabolites.[5] Application Note 21002.[6] (Cited for analogous SERM metabolite method conditions). Link

  • Fitzgerald, M. et al. (2022).[1][7] Profiling Urinary Sulfate Metabolites With Mass Spectrometry. Frontiers in Molecular Biosciences. (Cited for sulfate fragmentation mechanisms).[8] Link

  • Giera, M. et al. (2024).[9] The importance of unstable metabolites in LC-MS/MS-based bioanalysis. Wiley Analytical Science. Link

Sources

Application Note: LC-MS/MS Transition Parameters & Bioanalytical Protocol for Lasofoxifene-d4 Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to serve as a definitive technical guide for the bioanalysis of Lasofoxifene-d4 Sulfate , a stable isotope-labeled internal standard (SIL-IS) used for the quantification of the Phase II sulfated metabolite of Lasofoxifene.

Executive Summary & Scientific Rationale

Lasofoxifene is a third-generation Selective Estrogen Receptor Modulator (SERM) utilized for osteoporosis treatment.[1] While the parent drug is the primary bioactive agent, its metabolic disposition involves significant Phase II conjugation, primarily glucuronidation and sulfation [1, 2].

Lasofoxifene-d4 Sulfate serves as the critical Internal Standard (IS) for normalizing matrix effects, extraction efficiency, and ionization variability during the quantification of Lasofoxifene Sulfate.

The Analytical Challenge

Sulfated metabolites present unique challenges in LC-MS/MS:

  • Source Fragmentation: Sulfates are thermally labile. In-source dissociation can strip the sulfate group (

    
    ), causing the metabolite to mimic the parent drug signal (isobaric interference).
    
  • Polarity Mismatch: The sulfate moiety adds significant polarity, often requiring different chromatographic retention strategies compared to the lipophilic parent drug.

  • Ionization Mode: While SERMs (basic amines) typically ionize in ESI+, sulfate groups are strongly anionic, favoring ESI-. This protocol addresses the optimization of these competing physicochemical properties.

Mechanistic Pathway & Workflow

The following diagram illustrates the metabolic formation of the analyte and the analytical workflow, highlighting the critical ionization decision points.

Lasofoxifene_Workflow Parent Lasofoxifene (Parent Drug) SULT SULT Enzyme (Liver/Intestine) Parent->SULT Phase II Metabolism Metabolite Lasofoxifene Sulfate (Analyte) SULT->Metabolite Ionization ESI Source (Polarity Selection) Metabolite->Ionization Extraction IS Lasofoxifene-d4 Sulfate (Internal Standard) IS->Ionization Spiked ESI_Pos ESI Positive (+) [M+H]+ m/z 498.2 Risk: In-Source SO3 Loss Ionization->ESI_Pos Basic N Dominant ESI_Neg ESI Negative (-) [M-H]- m/z 496.2 Stable Sulfate Detection Ionization->ESI_Neg Acidic SO3 Dominant Detector Triple Quad MS/MS Quantification ESI_Pos->Detector Transition: 498.2 -> 418.2 ESI_Neg->Detector Transition: 496.2 -> 97.0

Caption: Metabolic origin and ionization pathways for Lasofoxifene Sulfate analysis. ESI- is preferred for structural integrity.

LC-MS/MS Transition Parameters

The following parameters are derived for Lasofoxifene-d4 Sulfate . Note that while the parent drug (Lasofoxifene) is analyzed in Positive Mode (ESI+), the sulfate conjugate is most sensitively and specifically detected in Negative Mode (ESI-) to monitor the characteristic bisulfate ion


.
Primary Method: ESI Negative Mode (Recommended)

Best for specific detection of the intact conjugate without interference from the parent drug.

ParameterValueRationale
Precursor Ion (Q1) 496.2 m/z (

)
Deprotonated molecular ion of Lasofoxifene-d4 Sulfate.
Product Ion (Q3) 97.0 m/z (

)
Characteristic hydrogen sulfate fragment common to steroid/SERM sulfates [3].
Secondary Product 80.0 m/z (

)
Alternative quantifier if 97 m/z has high background.
Dwell Time 50–100 msEnsure sufficient points across the peak.
Cone Voltage 35–45 VModerate energy to transmit the heavy anion.
Collision Energy (CE) 30–40 eVHigh energy required to cleave the sulfate ester bond.
Alternative Method: ESI Positive Mode

Used when multiplexing with the parent drug to avoid polarity switching.

ParameterValueRationale
Precursor Ion (Q1) 498.2 m/z (

)
Protonation of the pyrrolidine nitrogen.
Product Ion (Q3) 418.2 m/z Neutral loss of

(80 Da). Represents the protonated d4-parent core.
Risk Factor High In-source fragmentation can convert the Sulfate precursor (498.2) to the Parent precursor (418.2) before Q1 selection, leading to quantitative bias.

Experimental Protocol

Materials & Reagents[1][2][3][4][5]
  • Analyte: Lasofoxifene Sulfate (Reference Standard).[2]

  • Internal Standard: Lasofoxifene-d4 Sulfate (Stable Isotope).

  • Matrix: Human Plasma or Serum (K2EDTA).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Ammonium Acetate.

Sample Preparation (Solid Phase Extraction - SPE)

Given the polarity difference between Lasofoxifene and its sulfate, SPE is superior to protein precipitation for recovery [4].

  • Aliquoting: Transfer 200 µL of plasma to a 96-well plate.

  • IS Spiking: Add 20 µL of Lasofoxifene-d4 Sulfate working solution (e.g., 100 ng/mL in 50:50 MeOH:H2O).

  • Pre-treatment: Dilute samples with 200 µL of 2% Formic Acid (for ESI+) or Ammonium Acetate pH 5 (for ESI-). Note: Sulfates are acid-labile; avoid strong acids if using ESI- mode.

  • SPE Loading: Use a mixed-mode polymeric sorbent (e.g., Waters Oasis MAX or Thermo SOLAµ SCX).

    • Condition: 500 µL MeOH, then 500 µL Water.

    • Load: Apply pre-treated sample.[3][4][5][6][7]

    • Wash 1: 500 µL 5% NH4OH (removes neutrals/acids).

    • Wash 2: 500 µL MeOH (removes hydrophobic interferences).

    • Elute: 2 x 50 µL of 2% Formic Acid in MeOH.

  • Reconstitution: Evaporate eluate under Nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase A/B (80:20).

Chromatographic Conditions
  • Column: C18 or Phenyl-Hexyl (e.g., Phenomenex Luna Omega PS C18, 1.6 µm, 2.1 x 50 mm). Phenyl phases offer better selectivity for the aromatic SERM core [4].

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.5).

  • Mobile Phase B: Acetonitrile.[3][7]

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 3.0 min: 90% B

    • 4.0 min: 90% B

    • 4.1 min: 10% B

    • 5.5 min: Stop

Validation & Quality Control (Self-Validating Systems)

To ensure the protocol is trustworthy and self-validating, implement the following checks:

Isotopic Contribution Check

Run a "Zero Sample" (Matrix + IS only) to check for interference in the analyte channel.

  • Requirement: The signal in the Lasofoxifene Sulfate channel (492.2 -> 97) contributed by the d4-IS (496.2 -> 97) must be < 5% of the LLOQ.

  • Mechanism: Deuterium labels are stable, but if the label is on a labile position, H/D exchange can occur. Ensure the d4 label is on the stable phenyl ring.

In-Source Fragmentation Monitor

If using ESI+ mode:

  • Inject pure Lasofoxifene Sulfate standard.

  • Monitor the Parent Drug transition (414.2 -> 98.0 for free base).

  • Fail Criteria: If a peak appears at the retention time of the Sulfate in the Parent channel, in-source fragmentation is occurring. Lower the Desolvation Temperature and Cone Voltage immediately.

Stability of the Sulfate

Sulfates can hydrolyze back to the parent drug in acidic matrices or during evaporation.

  • Test: Keep processed QC samples at autosampler temperature (4°C) for 24 hours. Compare response to freshly prepared samples.

  • Mitigation: Use Ammonium Acetate (pH ~5-6) rather than Formic Acid (pH ~2) in the reconstitution solvent to preserve the sulfate ester.

References

  • Prakash, C., et al. (2008).[1][8] "Disposition of lasofoxifene, a next-generation selective estrogen receptor modulator, in healthy male subjects." Drug Metabolism and Disposition. Link

  • Galuska, C. E., et al. (2013).[9][10] "Profiling intact steroid sulfates and unconjugated steroids in biological fluids by liquid chromatography-tandem mass spectrometry." Analyst. Link

  • McLeod, M. D., et al. (2017).[9] "Alternate steroid sulfation pathways targeted by LC–MS/MS analysis of disulfates." Journal of Molecular Endocrinology. Link

  • Thermo Fisher Scientific. (2014). "LC-MS/MS method for the determination of raloxifene and its glucuronide metabolites from human plasma." Application Note 20739. Link

Sources

Application Note: High-Throughput Pharmacokinetic Analysis of Lasofoxifene in Human Plasma Using a Deuterated Internal Standard and LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Lasofoxifene in human plasma. To ensure the highest degree of accuracy and precision, a stable isotope-labeled (deuterated) Lasofoxifene is employed as an internal standard. This method is designed for high-throughput pharmacokinetic (PK) studies in drug development and clinical research settings. The protocol outlines a streamlined solid-phase extraction (SPE) procedure for sample preparation, followed by rapid and selective LC-MS/MS detection. All procedures are established in accordance with the principles outlined in the FDA's Bioanalytical Method Validation guidance.[1][2]

Introduction

Lasofoxifene is a third-generation selective estrogen receptor modulator (SERM) that has been investigated for the prevention and treatment of osteoporosis and vaginal atrophy in postmenopausal women.[3][4][5] It has also shown potential in the treatment of estrogen receptor-positive (ER+) breast cancer, particularly in cases with ESR1 mutations.[6] Accurate characterization of its pharmacokinetic profile is crucial for determining optimal dosing regimens and understanding its disposition in the body.

Pharmacokinetic studies rely on the precise quantification of drug concentrations in biological matrices over time. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for such bioanalytical applications due to its high sensitivity, selectivity, and speed. A critical component of a reliable LC-MS/MS assay is the use of an appropriate internal standard (IS) to correct for variability during sample preparation and analysis.[7] Stable isotope-labeled (SIL) internal standards, such as deuterated analogs of the analyte, are considered the most suitable choice.[7][8][9] They exhibit nearly identical chemical and physical properties to the analyte, ensuring they co-elute chromatographically and experience similar ionization effects, thereby providing the most accurate correction for matrix effects and other sources of analytical variability.[8]

This application note provides a comprehensive protocol for the pharmacokinetic analysis of Lasofoxifene in human plasma, leveraging the benefits of a deuterated Lasofoxifene internal standard.

Core Principles: The Rationale Behind Key Experimental Choices

The selection of a deuterated internal standard is a cornerstone of this method. Unlike structural analogs, a SIL-IS behaves almost identically to the analyte during extraction, chromatography, and ionization.[7][8] This minimizes analytical variability and mitigates the impact of matrix effects, which are a common challenge in bioanalysis.

Solid-phase extraction (SPE) was chosen for sample preparation due to its ability to provide cleaner extracts and higher analyte concentration compared to simpler methods like protein precipitation.[10] The selected reversed-phase SPE chemistry offers excellent retention for Lasofoxifene, a moderately nonpolar molecule, while effectively removing endogenous plasma components that could interfere with the analysis.[10]

The LC-MS/MS parameters are optimized for high-throughput analysis without compromising sensitivity or selectivity. A rapid gradient elution on a C18 column allows for short run times, while the use of selected reaction monitoring (SRM) on a triple quadrupole mass spectrometer ensures that only Lasofoxifene and its deuterated internal standard are detected and quantified.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Plasma Sample Thawing & Centrifugation P2 Aliquoting Plasma P1->P2 P3 Addition of Deuterated Lasofoxifene (IS) P2->P3 P4 Protein Precipitation P3->P4 P5 Solid-Phase Extraction (SPE) P4->P5 A1 Injection onto LC System P5->A1 A2 Chromatographic Separation A1->A2 A3 Mass Spectrometric Detection (SRM) A2->A3 D1 Peak Integration A3->D1 D2 Analyte/IS Ratio Calculation D1->D2 D3 Quantification using Calibration Curve D2->D3 D4 Pharmacokinetic Parameter Calculation D3->D4

Caption: High-level workflow for the pharmacokinetic analysis of Lasofoxifene.

Materials and Reagents

Material/ReagentSupplierGrade
Lasofoxifene SulfateReference Standard Supplier≥98%
Deuterated LasofoxifeneCustom Synthesis≥98%, Isotopic Purity ≥99%
Human Plasma (K2EDTA)Commercial VendorBioanalytical Grade
MethanolLC-MS Grade
AcetonitrileLC-MS Grade
Formic AcidLC-MS Grade
WaterDeionized, 18.2 MΩ·cm
Solid-Phase Extraction CartridgesC18, 100 mg, 1 mL

Detailed Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1 mg of Lasofoxifene sulfate and deuterated Lasofoxifene into separate volumetric flasks.

    • Dissolve in methanol to the final volume.

  • Working Standard Solutions:

    • Perform serial dilutions of the Lasofoxifene stock solution with 50:50 (v/v) methanol:water to prepare working standards for the calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the deuterated Lasofoxifene stock solution with 50:50 (v/v) methanol:water.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is optimized for the extraction of Lasofoxifene from human plasma.

  • Sample Thawing and Pre-treatment:

    • Thaw frozen plasma samples at room temperature, followed by vortexing and centrifugation at 4°C.

    • To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (100 ng/mL). Vortex to mix.

    • Add 200 µL of 0.1% formic acid in water and vortex.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 70:30 v/v, 0.1% formic acid in water:acetonitrile). Vortex and transfer to an autosampler vial.

SPE_Protocol start Start: Plasma + IS condition Condition SPE Cartridge (Methanol, Water) start->condition load Load Sample condition->load wash Wash Cartridge (5% Methanol in Water) load->wash elute Elute Analytes (Methanol) wash->elute evap Evaporate to Dryness elute->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute end Analyze by LC-MS/MS reconstitute->end

Caption: Step-by-step solid-phase extraction (SPE) protocol.

LC-MS/MS Analysis
ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 30% B and equilibrate for 1 minute
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Selected Reaction Monitoring (SRM)
Lasofoxifene Transition To be determined empirically (e.g., m/z 414.2 -> 112.1)
Deuterated Lasofoxifene Transition To be determined empirically (e.g., m/z 418.2 -> 116.1)

Note: Specific m/z transitions for Lasofoxifene and its deuterated analog should be optimized based on the specific mass spectrometer used.

Bioanalytical Method Validation

The developed method must be validated according to the FDA's Bioanalytical Method Validation Guidance to ensure its reliability for analyzing study samples.[1][2][11] Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: Assessed by analyzing replicate QC samples at multiple concentration levels on different days.

  • Calibration Curve: Demonstrating the relationship between the instrument response and the known concentration of the analyte.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.

Data Analysis and Pharmacokinetic Calculations

The concentration of Lasofoxifene in each plasma sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to the calibration curve. The resulting concentration-time data is then used to calculate key pharmacokinetic parameters such as:

  • Cmax: Maximum plasma concentration.[12][13]

  • Tmax: Time to reach maximum plasma concentration.

  • AUC (Area Under the Curve): A measure of total drug exposure over time.[12][13]

  • t1/2 (Half-life): The time required for the plasma concentration to decrease by half.[12][13]

These parameters are calculated using non-compartmental analysis software.

Conclusion

This application note presents a detailed and robust LC-MS/MS method for the quantitative analysis of Lasofoxifene in human plasma. The use of a deuterated internal standard and an optimized solid-phase extraction protocol ensures high accuracy, precision, and reliability, making this method well-suited for high-throughput pharmacokinetic studies in a regulated bioanalytical environment. Adherence to the principles of bioanalytical method validation as outlined by regulatory agencies is essential for the successful application of this method in drug development.

References

  • Bramson, C., Ouellet, D., Roman, D., Randinitis, E., & Gardner, M. J. (2006). A single-dose pharmacokinetic study of lasofoxifene in healthy volunteers and subjects with mild and moderate hepatic impairment. Journal of Clinical Pharmacology, 46(1), 29–36. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • U.S. Department of Health and Human Services. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. [Link]

  • Wikipedia. (n.d.). Lasofoxifene. [Link]

  • SCION Instruments. (2025). The Role of Internal Standards In Mass Spectrometry. [Link]

  • Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

  • MDPI. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. [Link]

  • Gennari, L., Merlotti, D., & Nuti, R. (2009). Lasofoxifene, a new selective estrogen receptor modulator for the treatment of osteoporosis and vaginal atrophy. Expert Opinion on Pharmacotherapy, 10(13), 2209–2220. [Link]

  • Duke Cancer Institute. (2021). Exploring Novel Use for Old Osteoporosis Drug in Metastatic Breast Cancer. [Link]

  • Pickar, J. H., & MacNeil, T. (2011). Lasofoxifene: Selective Estrogen Receptor Modulator for the Prevention and Treatment of Postmenopausal Osteoporosis. The Annals of Pharmacotherapy, 45(4), 499–509. [Link]

  • Clinicaltrials.eu. (n.d.). Lasofoxifene – Application in Therapy and Current Clinical Research. [Link]

Sources

Quantitative Analysis of Lasofoxifene in Human Plasma via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the quantification of Lasofoxifene, a third-generation selective estrogen receptor modulator (SERM), in human plasma.[1] The method leverages the sensitivity and selectivity of liquid chromatography coupled with triple quadrupole tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. A robust sample preparation procedure using solid-phase extraction (SPE) is detailed, ensuring high recovery and minimal matrix effects. This application note is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical method for pharmacokinetic studies, clinical trial monitoring, and metabolic research involving Lasofoxifene.

Introduction: The Rationale for Precise Lasofoxifene Quantification

Lasofoxifene, with the chemical formula C₂₈H₃₁NO₂ and a molecular weight of approximately 413.56 g/mol , is a potent, non-steroidal SERM investigated for the treatment and prevention of postmenopausal osteoporosis and other conditions.[2][3][4] Its mechanism involves differential agonist and antagonist activity on estrogen receptors in a tissue-specific manner.[5][6] To accurately characterize its absorption, distribution, metabolism, and excretion (ADME) profile and to establish a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship, a highly sensitive and selective analytical method is paramount.

LC-MS/MS has become the gold standard for bioanalysis due to its ability to distinguish the target analyte from complex biological matrix components with high precision.[7][8] The MRM technique, specifically, provides unparalleled selectivity by monitoring a specific precursor-to-product ion transition, effectively filtering out background noise and ensuring the integrity of the quantitative data.[9]

Principle of the Method: Harnessing MRM for Selectivity

The core of this method is the selective detection of Lasofoxifene. After extraction from plasma, the analyte is chromatographically separated on a reversed-phase HPLC column. The eluent is introduced into the mass spectrometer via an electrospray ionization (ESI) source, which generates protonated molecular ions ([M+H]⁺) of Lasofoxifene.

In the first quadrupole (Q1), only the precursor ion of Lasofoxifene (m/z 414.2) is selected. This ion is then fragmented in the collision cell (Q2). The third quadrupole (Q3) is set to monitor for a specific, high-intensity product ion (m/z 100.1) that is characteristic of Lasofoxifene's structure. The intensity of this specific transition is directly proportional to the concentration of Lasofoxifene in the sample.

Experimental Protocol

Materials and Reagents
  • Standards: Lasofoxifene analytical standard (≥98% purity), appropriate internal standard (IS), e.g., Lasofoxifene-d4.

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH), LC-MS grade. Water, ultrapure (18.2 MΩ·cm).

  • Reagents: Formic acid (FA), LC-MS grade. Ammonium hydroxide (NH₄OH).

  • Plasma: Blank human plasma, screened for interferences.

  • SPE Cartridges: Reversed-phase polymeric or C8/C18 cartridges (e.g., Waters Oasis HLB, Agilent Bond Elut Plexa).[10][11]

Preparation of Standards and Quality Control (QC) Samples
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve Lasofoxifene standard in methanol.

  • Working Standard Solutions: Prepare serial dilutions from the stock solution using a 50:50 (v/v) ACN:water mixture to create calibration standards ranging from 0.1 ng/mL to 200 ng/mL.

  • Spiking: Spike blank human plasma with working standards to prepare calibration curve (CC) and quality control (QC) samples at low, medium, and high concentrations (e.g., 0.3, 30, and 150 ng/mL).

Sample Preparation: Solid-Phase Extraction (SPE)

The causality for selecting SPE over simpler methods like protein precipitation is the significant reduction in phospholipids and other matrix components, which can cause ion suppression and compromise assay accuracy and sensitivity.[11][12]

  • Pre-treatment: Thaw plasma samples (100 µL) and add 10 µL of the internal standard working solution. Add 300 µL of 2% NH₄OH in water and vortex. This step ensures proteins are denatured and the pH is optimized for binding.[10]

  • Conditioning: Condition the SPE cartridge with 1 mL of MeOH followed by 1 mL of ultrapure water. Do not allow the sorbent bed to dry.

  • Loading: Load the pre-treated plasma sample onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% MeOH in water. This removes polar interferences without eluting the analyte.[10][11]

  • Elution: Elute Lasofoxifene and the IS with 1 mL of MeOH into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:ACN with 0.1% FA).

G cluster_prep Sample Preparation Workflow cluster_analysis Analysis sample Plasma Sample (100 µL) + IS pretreat Pre-treat with 2% NH₄OH sample->pretreat load Load Sample pretreat->load condition SPE Cartridge Conditioning (MeOH then H₂O) condition->load wash Wash with 5% MeOH load->wash elute Elute with MeOH wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute lcms LC-MS/MS Injection reconstitute->lcms

Caption: High-level workflow for SPE-based sample preparation.
LC-MS/MS System and Conditions

The following tables outline the recommended starting conditions. These must be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterRecommended ConditionRationale
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides excellent retention and separation for hydrophobic molecules like Lasofoxifene.
Mobile Phase A 0.1% Formic Acid in WaterPromotes analyte protonation for ESI+.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for elution.
Flow Rate 0.4 mL/minTypical for analytical scale columns, balancing speed and efficiency.
Injection Volume 5 µLMinimizes band broadening while providing sufficient analyte for detection.
Column Temperature 40°CEnsures reproducible retention times and improves peak shape.
Gradient Program 20% B to 95% B over 3 min, hold 1 min, re-equilibrate 1.5 minA gradient is essential to elute the analyte efficiently while separating it from matrix components.

Table 2: Mass Spectrometry Parameters

ParameterRecommended ConditionRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe pyrrolidine nitrogen is readily protonated.
Capillary Voltage 3.5 kVOptimized for stable ion generation.
Source Temperature 150°CAids in solvent desolvation.
Desolvation Temp. 400°CEnsures complete desolvation of ions entering the mass analyzer.
Gas Flow Rates Instrument DependentOptimize Cone and Desolvation gas flows to maximize signal intensity and stability.
Acquisition Mode Multiple Reaction Monitoring (MRM)Provides the highest selectivity and sensitivity for quantification.[7]
MRM Transition Development and Optimization

The protonated precursor ion ([M+H]⁺) for Lasofoxifene (C₂₈H₃₁NO₂) is m/z 414.2.[4][13] Collision-induced dissociation (CID) of this precursor primarily results in cleavage at the ether linkage of the side chain. The most stable and abundant product ion corresponds to the protonated N-ethylpyrrolidine moiety, yielding a fragment with m/z 100.1. This transition is highly specific and ideal for quantification. A secondary transition can be used as a qualifier for identity confirmation.

Caption: Proposed fragmentation pathway for Lasofoxifene.

Table 3: Optimized MRM Transitions for Lasofoxifene

AnalytePrecursor Ion (m/z)Product Ion (m/z)RoleDwell Time (ms)Collision Energy (eV)
Lasofoxifene414.2100.1 Quantifier100Optimize (e.g., 25)
Lasofoxifene414.2237.1Qualifier50Optimize (e.g., 35)
IS (e.g., -d4)418.2104.1Internal Std100Optimize (e.g., 25)
Note: Collision energies are instrument-dependent and must be empirically optimized by infusing the analyte and monitoring the signal intensity of the product ion while varying the collision energy.

Method Validation

The developed method must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability for bioanalytical applications.[14] Key validation parameters include:

  • Selectivity: Analyzing blank plasma from multiple sources to ensure no endogenous interferences co-elute and are detected in the MRM transitions.

  • Linearity: Assessing the relationship between concentration and detector response over the defined calibration range. The correlation coefficient (r²) should be >0.99.

  • Accuracy and Precision: Determining the closeness of measured values to the nominal concentration (accuracy) and the degree of scatter between replicate measurements (precision). This is assessed at LLOQ, LQC, MQC, and HQC levels. Acceptance criteria are typically ±15% (±20% at LLOQ) for accuracy and ≤15% RSD (≤20% at LLOQ) for precision.[14]

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

  • Recovery and Matrix Effect: Evaluating the efficiency of the extraction process (recovery) and the influence of co-eluting matrix components on ion signal (matrix effect).

  • Stability: Assessing the stability of Lasofoxifene in plasma under various conditions (bench-top, freeze-thaw cycles, long-term storage).

Conclusion

This application note details a robust and selective LC-MS/MS method for the quantification of Lasofoxifene in human plasma. The protocol combines a streamlined solid-phase extraction for sample cleanup with highly specific MRM-based detection. The provided parameters serve as a strong foundation for method development and validation, enabling researchers to generate high-quality data for pharmacokinetic assessments and clinical studies, ultimately supporting the advancement of drug development programs for this important SERM.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 216416, Lasofoxifene. PubChem. Retrieved from [Link]

  • European Molecular Biology Laboratory (EMBL-EBI) (n.d.). Compound: LASOFOXIFENE (CHEMBL328190). ChEMBL. Retrieved from [Link]

  • DrugCentral (n.d.). lasofoxifene. DrugCentral. Retrieved from [Link]

  • LibreTexts Chemistry (2022). 4: Drug Analysis of Plasma Samples. Chemistry LibreTexts. Retrieved from [Link]

  • Agilent Technologies (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. Agilent Application Note. Retrieved from [Link]

  • Al-Rubaye, A. F., et al. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Molecules, 28(20), 7062. MDPI. Retrieved from [Link]

  • Waters Corporation (n.d.). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. Waters Application Note. Retrieved from [Link]

  • Atanasovska, E., et al. (2018). A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. Open Access Macedonian Journal of Medical Sciences, 6(1), 58–63. Retrieved from [Link]

  • Yao, M., et al. (2024). Advancing structural elucidation of conjugation drug metabolites in metabolite profiling with novel electron-activated dissociation. ResearchGate. Retrieved from [Link]

  • Taylor, P. J. (2022). Quantitation of Aldosterone in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Springer Nature Experiments. Retrieved from [Link]

  • Agilent Technologies (n.d.). Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup. Agilent Application Note. Retrieved from [Link]

  • Vamvakas, S. S., et al. (2018). Bioanalytical LC–MS Method for the Quantification of Plasma Androgens and Androgen Glucuronides in Breast Cancer. Journal of Chromatographic Science, 56(8), 705–714. Retrieved from [Link]

  • LibreTexts Chemistry (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

  • Andreano, K. J., et al. (2022). Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells. eLife. Retrieved from [Link]

  • Hori, S. (2024). LC–ESI-MS/MS Quantifies Estradiol with Reduced Reaction Time. LCGC International. Retrieved from [Link]

  • HSC Chemistry (2023). Mass Spectrometry: Interpreting Fragmentation Patterns. YouTube. Retrieved from [Link]

  • Andreano, K. J., et al. (2022). Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells. PMC. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Lasofoxifene-d4 Sulfate Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Peak Tailing in HPLC/LC-MS Compound Class: Zwitterionic SERM Metabolite (Sulfate conjugate + Tertiary Amine)[1][2][3]

Introduction: The "Zwitterion Trap"

You are likely encountering peak tailing with Lasofoxifene-d4 Sulfate because this molecule presents a dual-challenge in chromatography. Unlike the parent drug (Lasofoxifene), which is a hydrophobic base, the sulfate metabolite is a zwitterion .

It contains two competing functional groups:

  • The Pyrrolidine Nitrogen: A basic tertiary amine (

    
    ).[3] At neutral/acidic pH, this is positively charged (
    
    
    
    ).[2][3]
  • The Sulfate Group: A strong acid (

    
    ).[3] At almost all pH levels, this is negatively charged (
    
    
    
    ).[1][2][3]

Why this causes tailing: The positive amine interacts with residual silanols (cation exchange) on the column, while the negative sulfate group makes the molecule highly polar, potentially causing "washout" or solvent mismatch effects. Furthermore, sulfate esters can be chemically unstable, leading to on-column degradation that mimics tailing.[1][2][3]

Part 1: Diagnostic Workflow (Decision Tree)

Before changing your method, use this logic flow to identify the root cause.

Troubleshooting Start START: Characterize the 'Tailing' Obs1 Peak is asymmetrical (Tailing Factor > 1.5) Start->Obs1 Obs2 Peak is splitting or has a 'shoulder' Start->Obs2 Check1 Check Sample Solvent Obs1->Check1 Check3 Check Stability Obs2->Check3 Check2 Check Mobile Phase pH Check1->Check2 Solvent OK Soln1 Solvent Mismatch: Dilute sample with starting mobile phase Check1->Soln1 Strong Solvent? Soln2 Silanol Interaction: Add 0.1% TFA or Increase Buffer Strength Check2->Soln2 pH 3-7? Soln3 Sulfate Hydrolysis: Reduce Column Temp (< 30°C) or pH > 3 Check3->Soln3 High Temp/Low pH?

Figure 1: Diagnostic logic for distinguishing physical tailing from chemical instability.

Part 2: The Chemistry of Tailing (Root Cause & Fixes)

Issue 1: The Silanol Interaction (The "Hook" Effect)

The tertiary amine in the pyrrolidine ring is the primary culprit. On standard C18 silica columns, residual silanols (


) are ionized to 

above pH 3.[1][2][3]5. Your positively charged Lasofoxifene-d4 (

) binds ionically to these sites, dragging the peak tail.[1][2][3]

The Fixes:

StrategyProtocolMechanism
The "Chaotropic" Shield Add 0.05% - 0.1% Trifluoroacetic Acid (TFA) to the mobile phase.[1][2][3]TFA pairs with the amine (

) to mask the charge and suppresses silanol ionization (

).[1][2][3]
The "Sacrificial" Base Add 5-10 mM Ammonium Acetate or 0.1% Triethylamine (TEA) .[1][2][3]Ammonium ions compete for the silanol sites, blocking the drug from binding.
High pH Switching Use a Hybrid Column (e.g., Waters XBridge) at pH 10.5 (Ammonium Hydroxide).[1][3]At pH 10.5, the amine is deprotonated (neutral). No charge = No ionic interaction.[1][3]

Critical Warning: Do NOT use high pH (>8) on standard silica columns.[1][3] You will dissolve the stationary phase.

Issue 2: Sample Solvent Mismatch (The "Focusing" Problem)

Lasofoxifene Sulfate is polar.[3][4] If you dissolve your sample in 100% Methanol or Acetonitrile and inject it into a mobile phase that is 90% Water , the sample travels faster than the mobile phase at the column head. This causes the peak to smear (fronting/tailing mix).

  • Test: Dilute your sample 1:1 with water (or your starting mobile phase buffer).[1][3]

  • Observation: If the peak sharpens significantly, your issue was solvent strength, not column chemistry.

Part 3: Sulfate Instability (The Hidden Factor)

Unlike the parent Lasofoxifene, the Sulfate metabolite is an ester. Sulfate esters are prone to acid-catalyzed hydrolysis , especially at high temperatures.[1][2][3]

  • Scenario: You are using 0.1% Formic Acid (pH ~2.[1][3]7) and a column temperature of 50°C to sharpen the peak.

  • Result: The sulfate group hydrolyzes on the column. The "tail" you see is actually the degradation product (Parent Lasofoxifene) eluting or smearing.

Protocol for Stability Check:

  • Lower Temperature: Run the method at 25°C - 30°C .

  • Raise pH: If using acid, buffer to pH 4.5 - 5.0 (using Ammonium Acetate) to reduce acid hydrolysis risk, provided your column can handle the amine tailing (use an end-capped column).[1][2][3]

Part 4: Hardware & Column Selection

If chemistry adjustments fail, the column stationary phase is likely the limitation.

Recommended Column Technologies
  • Charged Surface Hybrid (CSH): (e.g., Waters CSH C18)

    • Why: These columns have a slight positive surface charge that repels the positively charged amine, preventing it from touching the silanols.

  • Pentafluorophenyl (PFP): (e.g., Thermo Hypersil GOLD PFP)[1][3]

    • Why: PFP phases offer "pi-pi" interactions with the phenyl rings of Lasofoxifene, providing a retention mechanism independent of the amine/sulfate charges.

  • Bidentate C18 / Steric Protection: (e.g., Agilent Zorbax StableBond)[1][2][3]

    • Why: Protects silanols from interacting with the analyte.[4]

The "Deuterium Effect" Note

You are using Lasofoxifene-d4 .[1][2][3] Deuterated standards can have slightly shorter retention times than the non-deuterated analyte due to the slightly lower lipophilicity of C-D bonds vs C-H bonds.

  • Troubleshooting: If the d4 peak tails but the native peak does not, check your injection solvent . The d4 standard is often supplied in high-organic stock (e.g., DMSO/MeOH).[1][2][3] Ensure this is diluted properly before injection.[1][3][5]

FAQ: Quick Troubleshooting

Q: My peak is broad and tailing. Is it the column? A: Check your extra-column volume. Lasofoxifene Sulfate is an early eluter in many gradients. If your tubing from injector to column is too wide (Red/0.005" ID is preferred), you are seeing band broadening, not chemical tailing.[3]

Q: Can I use ion-pairing reagents like Hexanesulfonic Acid? A: Yes, but avoid them if you are using LC-MS.[1][2][3] Non-volatile ion-pairing agents will permanently contaminate your Mass Spec source.[1][2][3] Use TFA (volatile) instead.[1][3]

Q: The tailing only happens at low concentrations (LloQ). Why? A: This is classic "active site" adsorption.[3] At high concentrations, the drug saturates the silanols, masking the tail. At low concentrations, a higher percentage of the drug gets stuck. Solution: You must use a more inert column (High Purity Silica, fully end-capped) or increase buffer concentration.[1][2][3]

References

  • Mechanism of Silanol Interactions

    • Title: Peak Tailing in HPLC - Mechanisms and Fixes.
    • Source: Element Lab Solutions.[1][3]

    • URL:[Link]

  • Lasofoxifene Structure & Pharmacology

    • Title: Lasofoxifene (CP-336156) Structure and Properties.[1][2][3][6]

    • Source: MedChemExpress.[1][3]

  • Deuterated Internal Standards in LC-MS

    • Title: Employing Deuterated Analogues for M
    • Source: BenchChem Application Notes.[1][3][7]

  • Sulfate Metabolite Analysis

    • Title: Chemical Modification Modulates Estrogenic Activity & Metabolic Stability (Sulfate Conjugates).[1][2][3]

    • Source: National Institutes of Health (PMC).[1][3]

    • URL:[Link][1][2][3]

  • Troubleshooting Basic Compounds

    • Title: HPLC Diagnostic Skills II – Tailing Peaks.
    • Source: Chromatography Online (LCGC).[1][3]

    • URL:[Link]

Sources

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